3-(1H-Benzimidazol-1-yl)propan-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,8,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSVJQHGDUXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510740 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53953-47-2 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This technical guide focuses on the chemical properties of a specific derivative, 3-(1H-Benzimidazol-1-yl)propan-1-ol. While this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse. This document consolidates available information and provides predicted properties based on the well-established chemistry of the benzimidazole scaffold. It also outlines a general experimental protocol for its synthesis and characterization, and a workflow for the biological evaluation of novel benzimidazole derivatives.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other properties such as melting point, boiling point, and solubility are predicted or based on data from structurally similar compounds due to the limited availability of specific experimental data for this molecule.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 1H-Benzimidazole-1-propanol | [3] |
| CAS Number | 53953-47-2 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [4][5] |
| Molecular Weight | 176.22 g/mol | [4][5] |
| Melting Point | Not available (Predicted: Solid at room temp.) | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | |
| Appearance | Not available (Predicted: White to off-white solid) |
Synthesis and Characterization
Synthetic Protocol: N-Alkylation of Benzimidazole
A common and effective method for the synthesis of N-substituted benzimidazoles is the N-alkylation of the benzimidazole ring. The following is a generalized experimental protocol for the synthesis of this compound.
Reaction Scheme:
Materials:
-
Benzimidazole
-
3-Chloropropan-1-ol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzimidazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.
-
Add 3-chloropropan-1-ol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring (in the range of δ 7.2-8.2 ppm), a singlet for the C2-H of the imidazole ring (around δ 8.0 ppm), and signals for the propyl chain protons, including a triplet for the methylene group attached to the nitrogen, a multiplet for the central methylene group, and a triplet for the methylene group attached to the hydroxyl group. A broad singlet for the hydroxyl proton would also be expected. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole ring (typically in the range of δ 110-145 ppm) and three distinct signals for the propyl chain carbons. |
| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and characteristic C=N and C=C stretching vibrations of the benzimidazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.22). |
Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the benzimidazole scaffold is a well-known pharmacophore with a broad range of therapeutic applications.[1][2] Derivatives have been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The mechanism of action often involves the interaction of the benzimidazole moiety with key biological targets such as enzymes and receptors.
General Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of a novel benzimidazole derivative like this compound for potential antimicrobial activity.
Caption: General workflow for the synthesis, antimicrobial screening, and mechanism of action studies of a novel benzimidazole compound.
Conclusion
This compound is a benzimidazole derivative with potential for further investigation in drug discovery. This guide provides a summary of its known chemical properties and outlines standard methodologies for its synthesis and characterization based on the established chemistry of related compounds. The lack of extensive, publicly available experimental data for this specific molecule highlights an opportunity for further research to fully elucidate its physicochemical properties and explore its potential biological activities. Such studies would be invaluable to the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DK153477B - METHOD OF ANALOGUE FOR THE PREPARATION OF 1-SUBSTITUTED 4- (DIARYLMETHYL) PIPERAZINE OR 1-SUBSTITUTED 4- (DIARYLMETHOXY) PIPERIDE INGREDIENTS OR PHARMACEUTICAL ACCEPTABLE ACID ADDITIONABLE ACID ADDITIONAL ADDITION - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(1H-Benzimidazol-1-yl)propan-1-ol
CAS Number: 2403-66-9
This technical guide provides a comprehensive overview of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a heterocyclic organic compound featuring a benzimidazole core linked to a propanol side chain.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a plausible synthesis protocol, and an exploration of the biological activities and associated signaling pathways characteristic of the broader class of 2-substituted benzimidazole derivatives.
While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related benzimidazole compounds to provide a thorough and practical resource.
Physicochemical Properties
Quantitative data for this compound and a closely related isomer, 2-methyl-1H-benzimidazole, are summarized in the table below for comparative analysis.
| Property | Value for 3-(1H-Benzimidazol-2-yl)propan-1-ol | Value for 2-Methyl-1H-benzimidazole | Reference |
| CAS Number | 2403-66-9 | 615-15-6 | [2][3] |
| Molecular Formula | C₁₀H₁₂N₂O | C₈H₈N₂ | [2][3] |
| Molecular Weight | 176.22 g/mol | 132.16 g/mol | [2][3] |
| Appearance | White to Brown powder to crystal | Solid | [4] |
| Melting Point | 159-161 °C | 176-178 °C | [5] |
| XLogP3 | 1.2 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 2 | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [2] |
| Rotatable Bond Count | 3 | 0 | [2] |
Experimental Protocols: Synthesis of this compound
A general and plausible method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid. The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.
Reaction Scheme:
o-phenylenediamine + 4-hydroxybutanoic acid → 3-(1H-benzimidazol-2-yl)propan-1-ol
Materials:
-
o-phenylenediamine
-
4-hydroxybutanoic acid
-
4N Hydrochloric acid
-
Ammonium hydroxide
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of o-phenylenediamine (0.1 mol) and 4-hydroxybutanoic acid (0.1 mol) is prepared.
-
4N Hydrochloric acid is added to the mixture, and it is gently heated under reflux for a period of 4-5 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is neutralized by the dropwise addition of ammonium hydroxide, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water, and then dried.
-
The crude product is recrystallized from ethanol after treatment with activated charcoal to yield purified 3-(1H-benzimidazol-2-yl)propan-1-ol.
Expected Outcome:
The final product is expected to be a white to brown crystalline solid. The purity can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).
Biological Activities of 2-Substituted Benzimidazole Derivatives
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[6] The biological activities of 2-substituted benzimidazoles are diverse and have been the subject of extensive research.[6][7][8][9] A summary of these activities is presented below. It is important to note that these are general activities of the benzimidazole class, and specific testing would be required to confirm the activity of this compound.
| Biological Activity | Description | References |
| Antimicrobial | Includes antibacterial and antifungal properties against various strains. | [6][10] |
| Antiviral | Activity against a range of viruses has been reported. | [6] |
| Anti-inflammatory | Demonstrated in various models of inflammation. | [6][7] |
| Analgesic | Pain-relieving effects have been observed in several studies. | [6] |
| Anticancer | Cytotoxic effects against various cancer cell lines. | [7] |
| Antihistaminic | Blocking of histamine receptors. | [7] |
| Anthelmintic | Effective against parasitic worms. | |
| Antiulcer | Used in the treatment of peptic ulcers. | [6] |
Signaling Pathways Modulated by Benzimidazole Derivatives
Benzimidazole derivatives have been shown to modulate various signaling pathways, contributing to their diverse biological effects. Two such pathways are the Nucleotide-binding Oligomerization Domain 2 (NOD2) and Protease-Activated Receptor 1 (PAR1) signaling pathways.
NOD2 Signaling Pathway
The NOD2 signaling pathway is a crucial component of the innate immune system, responsible for recognizing bacterial peptidoglycan fragments and initiating an inflammatory response.[11][12] Some benzimidazole derivatives have been identified as inhibitors of this pathway.
Caption: NOD2 signaling pathway and its inhibition by benzimidazole derivatives.
PAR1 Signaling Pathway
PAR1 is a G protein-coupled receptor that plays a role in various physiological processes, including thrombosis, inflammation, and cancer progression.[13][14] Its activation by proteases like thrombin triggers intracellular signaling cascades.
Caption: PAR1 signaling pathway initiated by thrombin activation.
Conclusion
This compound, identified by CAS number 2403-66-9, belongs to the versatile class of benzimidazole derivatives. While specific research on this particular compound is not extensively documented, the broader family of 2-substituted benzimidazoles demonstrates a remarkable range of biological activities, making them promising scaffolds for drug discovery. The provided synthesis protocol offers a viable route for its preparation, and the outlined signaling pathways provide a basis for understanding its potential mechanisms of action. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 2403-66-9(3-(1H-1,3-benzodiazol-2-yl)propan-1-ol) | Kuujia.com [kuujia.com]
- 2. 2-Benzimidazolepropanol | C10H12N2O | CID 75470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Benzimidazole, 2-methyl- (CAS 615-15-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2403-66-9 2-(3-Hydroxypropyl)benzimidazole AKSci U933 [aksci.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activities and Chelating Properties of New Benzoyl Derivatives of 2-Substituted Benzimidazoles | Scilit [scilit.com]
- 11. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOD2 - inflammatory signaling and NFkB activation | Antibody News: Novus Biologicals [novusbio.com]
- 13. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for 3-(1H-Benzimidazol-1-yl)propan-1-ol, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.
Introduction
This compound is a valued building block in organic synthesis, primarily due to the presence of the benzimidazole moiety, a privileged scaffold in drug discovery. The hydroxyl group offers a reactive handle for further functionalization, making this compound a versatile precursor for a wide range of derivatives with potential therapeutic applications. This guide will focus on the most common and efficient methods for its preparation.
Synthetic Pathways
The synthesis of this compound is most commonly achieved through the N-alkylation of benzimidazole. Two primary pathways have been identified and are detailed below.
Pathway A: Direct N-Alkylation with a 3-Halopropan-1-ol
This is the most direct and widely employed method. It involves the reaction of benzimidazole with a 3-halopropan-1-ol, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol, in the presence of a base. The base deprotonates the acidic N-H of the benzimidazole, forming a benzimidazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the halopropanol.
Pathway B: Two-Step Synthesis via a Ketone Intermediate
An alternative route involves a two-step process. First, benzimidazole is N-alkylated with a ketonic Mannich base to form a 1-(3-oxopropyl)benzimidazole. This intermediate is then reduced to the desired this compound using a suitable reducing agent, such as sodium borohydride.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Benzimidazole | C₇H₆N₂ | 118.14 | Starting Material |
| 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | Alkylating Agent |
| 3-Bromopropan-1-ol | C₃H₇BrO | 138.99 | Alkylating Agent |
| Trimethylene carbonate | C₄H₆O₃ | 102.09 | Alkylating Agent |
| 1-(3-Oxopropyl)benzimidazole | C₁₀H₁₀N₂O | 174.20 | Intermediate |
| This compound | C₁₀H₁₂N₂O | 176.22 | Final Product |
Table 2: Reaction Conditions and Yields
| Pathway | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | 3-Chloropropan-1-ol | Sodium Hydroxide | Acetonitrile | Reflux | 12 | ~75 |
| A | 3-Bromopropan-1-ol | Potassium Carbonate | DMF | 80 | 6 | High |
| A | Trimethylene carbonate | - | - | - | - | 85 |
| B (Step 2) | - | - | Methanol | Room Temp. | 12 | Excellent |
Experimental Protocols
Pathway A: Direct N-Alkylation with 3-Chloropropan-1-ol
Materials:
-
Benzimidazole
-
3-Chloropropan-1-ol
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzimidazole (1.0 eq) in acetonitrile, add powdered sodium hydroxide (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloropropan-1-ol (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Pathway B: Two-Step Synthesis - Reduction of 1-(3-Oxopropyl)benzimidazole
This protocol details the second step of Pathway B.
Materials:
-
1-(3-Oxopropyl)benzimidazole
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve 1-(3-oxopropyl)benzimidazole (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways.
Caption: Direct N-alkylation of benzimidazole.
Caption: Two-step synthesis via a ketone intermediate.
Caption: Experimental workflow for direct N-alkylation.
The Discovery and Enduring Legacy of Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines has made it a privileged scaffold in the development of a vast array of therapeutic agents. The journey of benzimidazole derivatives, from their initial synthesis in the late 19th century to their current status as key components in numerous FDA-approved drugs, is a testament to their remarkable chemical versatility and broad spectrum of biological activity. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this critical class of compounds.
A Journey Through Time: The History of Benzimidazole Derivatives
The story of benzimidazole begins in 1872, when Hoebrecker first reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole.[1] This initial discovery, however, did not immediately unveil the immense therapeutic potential of this heterocyclic system. A pivotal moment in the history of benzimidazoles arrived with the elucidation of the structure of vitamin B12, which was found to contain a 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole moiety. This discovery sparked significant interest within the scientific community, leading to extensive research into the synthesis and biological evaluation of a multitude of benzimidazole derivatives.
Throughout the 20th century, researchers systematically explored the pharmacological activities of these compounds, leading to the discovery of potent anthelmintic, antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The development of iconic drugs such as thiabendazole, the first broad-spectrum benzimidazole anthelmintic, and omeprazole, a revolutionary proton pump inhibitor for the treatment of peptic ulcers, solidified the importance of the benzimidazole core in modern medicine. Today, the benzimidazole scaffold continues to be a focal point of drug discovery efforts, with ongoing research aimed at developing novel derivatives with enhanced efficacy and novel mechanisms of action.
Quantitative Bioactivity of Benzimidazole Derivatives
The broad-spectrum activity of benzimidazole derivatives is well-documented in the scientific literature. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, for a selection of prominent benzimidazole compounds across various therapeutic areas.
Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50 Values in µM)
| Compound | Pancreatic Cancer (AsPC-1) | Pancreatic Cancer (BxPC-3) | Paraganglioma (PTJ64i) | Paraganglioma (PTJ86i) | Colorectal Cancer (HT-29) | Colorectal Cancer (SW480) |
| Flubendazole | 0.23 | 0.01 | 0.14 | 0.25 | 0.01 | 0.67 |
| Parbendazole | 0.58 | 0.03 | 0.04 | 0.17 | 0.01 | 0.57 |
| Oxibendazole | 1.45 | 1.07 | 1.79 | 3.29 | 0.01 | 0.96 |
| Mebendazole | 0.08 | 0.40 | 0.01 | 0.19 | 0.08 | 1.26 |
| Albendazole | 0.19 | 0.10 | 0.05 | 0.29 | 0.28 | 0.17 |
| Fenbendazole | 3.26 | 2.66 | 0.10 | 0.15 | 0.02 | 0.78 |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC Values in µg/mL)
| Compound | S. aureus | E. faecalis | P. aeruginosa |
| III1 (m-NO2) | 125 | - | 62.5 |
| III2 (p-NO2) | 125 | - | 62.5 |
| III3 (m-Cl) | 125 | - | 62.5 |
| III4 (3-F-4-Cl) | 62.5 | - | 62.5 |
| III5 (H) | 62.5 | - | 125 |
| III6 (p-F) | 62.5 | - | 125 |
| III9 (p-OCH3) | 125 | - | 62.5 |
| III10 (o-NO2) | 62.5 | - | 125 |
| III11 (o-CH3) | 62.5 | - | 125 |
| III12 (p-CH3) | 62.5 | - | 125 |
| III13 (m-CF3) | 62.5 | - | 125 |
| Ciprofloxacin (Standard) | 125 | - | 125 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzimidazole derivative and for the evaluation of its biological activity.
Synthesis of 2-Phenylbenzimidazole
This protocol describes a common method for the synthesis of 2-phenylbenzimidazole via the condensation of o-phenylenediamine and benzaldehyde.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Sodium bisulfite
-
Water
-
Reaction kettle with stirring and heating capabilities
-
Centrifuge
-
Washing and drying equipment
Procedure:
-
Add 1200g of water, 1 mol of o-phenylenediamine, and 2 mol of sodium bisulfite to the reaction kettle.
-
Stir the mixture and heat to 80°C.
-
Slowly add 1 mol of benzaldehyde to the reaction mixture over a period of 1 hour.
-
Maintain the temperature at 80°C and continue the reaction for 1.5 hours.
-
After the reaction is complete, cool the mixture.
-
Centrifuge the cooled mixture to collect the solid product.
-
Wash the product thoroughly with water.
-
Dry the washed product to obtain 2-phenylbenzimidazole.
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Adherent cancer cell line of interest
-
Cell culture medium
-
Benzimidazole derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzimidazole derivative in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Benzimidazole derivative to be tested
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microorganism in sterile saline or PBS, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Prepare serial two-fold dilutions of the benzimidazole derivative in the appropriate broth medium in the wells of a 96-well plate.
-
Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (broth and inoculum without the test compound) and a negative control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their diverse biological effects through various mechanisms of action. Two of the most well-characterized pathways are the inhibition of tubulin polymerization and the inhibition of the proton pump (H+/K+ ATPase).
Inhibition of Tubulin Polymerization
Many benzimidazole anthelmintics and some anticancer agents function by binding to β-tubulin, a subunit of microtubules. This binding disrupts the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The disruption of microtubule formation leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Proton Pump Inhibition
Benzimidazole-based proton pump inhibitors (PPIs), such as omeprazole, are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form of the drug then covalently binds to the H+/K+ ATPase (proton pump), irreversibly inhibiting its function. This blockage of the proton pump prevents the secretion of gastric acid into the stomach lumen, providing relief from acid-related disorders.
Caption: Mechanism of action of benzimidazole proton pump inhibitors.
Conclusion
From their serendipitous discovery to their rational design as highly specific therapeutic agents, benzimidazole derivatives have had a profound impact on human health. Their rich history and diverse biological activities continue to inspire researchers to explore new frontiers in medicinal chemistry. This technical guide has provided a comprehensive overview of the discovery, history, and key experimental methodologies associated with this remarkable class of compounds. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists and professionals engaged in the ongoing effort to unlock the full therapeutic potential of the benzimidazole scaffold.
References
Potential Pharmacological Profile of 3-(1H-Benzimidazol-1-yl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the potential pharmacological profile of a specific derivative, 3-(1H-Benzimidazol-1-yl)propan-1-ol. While direct experimental data for this compound is limited, this document extrapolates its likely biological activities based on extensive research into structurally related N-alkylated benzimidazoles. The potential for antimicrobial, antifungal, and anticancer properties is explored in detail, including putative mechanisms of action and relevant signaling pathways. This guide also furnishes detailed experimental protocols for the synthesis and in vitro evaluation of this compound, intended to facilitate further research and development in this area.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This bicyclic structure is isosteric to purine, which allows benzimidazole derivatives to interact with various biopolymers, leading to a broad spectrum of biological activities.[1][2] N-alkylation of the benzimidazole core, particularly at the N-1 position, has been a fruitful strategy in the development of novel therapeutic agents with a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[3][4] The introduction of a propan-1-ol substituent at the N-1 position, as in this compound, is of particular interest due to the potential for improved solubility and pharmacokinetic properties. This document aims to provide a detailed potential pharmacological profile of this compound, drawing upon the wealth of data available for its structural analogs.
Synthesis
The synthesis of this compound can be achieved through the N-alkylation of benzimidazole. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-alkylated benzimidazole derivatives.
Proposed Synthetic Pathway
A common method for the synthesis of N-substituted benzimidazoles involves the reaction of benzimidazole with an appropriate alkyl halide in the presence of a base.[5]
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on similar reported syntheses. Optimization of reaction conditions may be necessary.
-
Materials:
-
Benzimidazole
-
3-bromopropan-1-ol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of benzimidazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropan-1-ol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Potential Pharmacological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
N-alkylated benzimidazole derivatives have demonstrated significant activity against a range of bacterial strains. The mechanism of action is often attributed to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[6]
Table 1: Potential Antibacterial Activity of this compound Analogs
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| 2-substituted benzimidazole derivative | Pseudomonas aeruginosa | 0.008 | [7] |
| Mannich base of benzimidazole | Staphylococcus aureus | 0.052 | [7] |
| N-substituted benzimidazole | Enterococcus faecalis | 50-200 | [8] |
| N-substituted benzimidazole | Escherichia coli | 50-200 | [8] |
Antifungal Activity
Benzimidazole derivatives are known to possess antifungal properties, often by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.
Table 2: Potential Antifungal Activity of this compound Analogs
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole-1,2,4-triazole derivative | Candida glabrata | 0.97 | [9] |
| Benzimidazole Mannich base | Candida albicans | 0.031 | [7] |
| N-substituted benzimidazole | Candida tropicalis | 50-200 | [8] |
Anticancer Activity
A significant area of research for benzimidazole derivatives is their potential as anticancer agents. Many of these compounds exert their effects through the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][10][11]
Table 3: Potential Anticancer Activity of this compound Analogs
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-oxadiazole derivative | A549 (Lung) | 0.3 | [12] |
| Benzimidazole-oxadiazole derivative | MCF-7 (Breast) | 0.5 | [12] |
| Benzimidazole derivative | HCT-116 (Colon) | 16.18 (µg/mL) | [13] |
| N-substituted bis-benzimidazole | NCI-H522 (Lung) | 47.41 (µg/mL) | [14] |
Potential Mechanisms of Action and Signaling Pathways
Inhibition of Aurora Kinase Signaling
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Benzimidazole derivatives have been identified as potent inhibitors of Aurora kinases.[2][3][4]
dot
Caption: Potential inhibition of the Aurora Kinase signaling pathway.
Inhibition of VEGFR Signaling
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzimidazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade.[1][10][15]
dot
Caption: Potential inhibition of the VEGFR signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the pharmacological activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[16]
-
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
dot
Caption: Workflow for MIC determination by broth microdilution.
Antifungal Susceptibility Testing: Broth Microdilution Method for Yeasts
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the MIC of antifungal agents against yeasts.[17]
-
Materials:
-
Test compound
-
Yeast strains (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a yeast inoculum from a 24-hour culture on Sabouraud Dextrose Agar, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculate the wells with the yeast suspension.
-
Include a positive control (yeast in medium) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control.
-
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
-
Materials:
-
Test compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, density functional theory study and in vitro antimicrobial evaluation of new benzimidazole Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New derivatives of benzimidazole and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broth microdilution assays: Topics by Science.gov [science.gov]
- 19. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 3-(1H-Benzimidazol-1-yl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 3-(1H-Benzimidazol-1-yl)propan-1-ol, a molecule of interest in medicinal chemistry. While direct theoretical studies on this specific compound are not extensively published, this document outlines a robust framework for its investigation based on established methodologies for analogous benzimidazole derivatives. The guide covers plausible synthetic routes, detailed characterization techniques, and a thorough protocol for in-silico analysis, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. All quantitative data is presented in standardized tables, and experimental and computational workflows are visualized using Graphviz diagrams to facilitate understanding and replication. This document serves as a foundational resource for researchers aiming to explore the chemical and electronic properties of this compound and its potential as a scaffold in drug design.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities are attributed to the structural similarity of the benzimidazole core to naturally occurring purines, allowing them to interact with various biological targets. The substituent at the N-1 position of the benzimidazole ring plays a crucial role in modulating the molecule's physicochemical properties and biological efficacy.
This guide focuses on the theoretical and experimental characterization of this compound. The presence of a propanol side chain introduces a flexible linker and a hydroxyl group, which can participate in hydrogen bonding, potentially influencing its binding affinity to biological receptors. Understanding the structural, electronic, and reactive properties of this molecule is paramount for its rational design and development as a potential therapeutic agent.
This document outlines a multidisciplinary approach, combining synthetic chemistry, spectroscopic analysis, and computational modeling to provide a holistic understanding of this compound.
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not extensively documented in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for N-alkylation of benzimidazoles.
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-substituted benzimidazoles involves the reaction of benzimidazole with an appropriate alkyl halide in the presence of a base. For the synthesis of this compound, the proposed reaction would involve the N-alkylation of benzimidazole with 3-bromopropan-1-ol.
Reaction Scheme:
Benzimidazole + 3-Bromopropan-1-ol --(Base, Solvent)--> this compound
Experimental Protocol: Synthesis
Materials:
-
Benzimidazole
-
3-Bromopropan-1-ol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base
-
N,N-Dimethylformamide (DMF) or Acetonitrile as a solvent
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of benzimidazole (1.0 eq) in the chosen solvent, add the base (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes to facilitate the formation of the benzimidazolide anion.
-
Slowly add 3-bromopropan-1-ol (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product using spectroscopic methods.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The expected characteristic signals are summarized below.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, a singlet for the C2-H proton, and multiplets for the methylene protons of the propanol chain. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzimidazole ring and the aliphatic carbons of the propanol side chain. |
| FT-IR (cm⁻¹) | A broad absorption band in the region of 3400-3200 cm⁻¹ (O-H stretching), C-H stretching bands (aromatic and aliphatic), C=N and C=C stretching vibrations of the benzimidazole ring, and C-O stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O, MW: 176.22 g/mol ). |
Theoretical Studies: A Computational Protocol
To gain deeper insights into the molecular structure, electronic properties, and reactivity of this compound, a comprehensive theoretical study using DFT is recommended.
Computational Methodology
The following computational protocol is based on methodologies widely used for the theoretical investigation of benzimidazole derivatives.[1][2][3][4]
Software: Gaussian 09 or a more recent version is a suitable software package for these calculations.[1]
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a robust and commonly used method for this class of molecules.[3][4]
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.[5]
Workflow:
-
Geometry Optimization: The initial structure of this compound will be drawn using a molecular editor and then optimized to its ground state geometry using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties and vibrational frequencies.
-
Electronic Property Analysis: Based on the optimized structure, further calculations will be performed to analyze the electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): To identify the electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.
-
Data Presentation: Expected Quantitative Results
The following tables represent the type of quantitative data that would be generated from the proposed theoretical studies.
Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) of this compound (B3LYP/6-311++G(d,p))
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| N1-C2 | Calculated Value | C2-N1-C7a | Calculated Value |
| C2-N3 | Calculated Value | N1-C2-N3 | Calculated Value |
| N1-C8 | Calculated Value | N1-C8-C9 | Calculated Value |
| C8-C9 | Calculated Value | C8-C9-C10 | Calculated Value |
| C9-C10 | Calculated Value | C9-C10-O11 | Calculated Value |
| C10-O11 | Calculated Value | ||
| O11-H12 | Calculated Value |
Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| Energy of HOMO (E_HOMO) | Calculated Value |
| Energy of LUMO (E_LUMO) | Calculated Value |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |
| Ionization Potential (I) | Calculated Value |
| Electron Affinity (A) | Calculated Value |
| Electronegativity (χ) | Calculated Value |
| Chemical Hardness (η) | Calculated Value |
| Chemical Softness (S) | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Visualizations: Workflows and Molecular Properties
Visual representations are crucial for understanding complex scientific data and workflows. The following diagrams are generated using the DOT language to illustrate the proposed experimental and computational processes.
Experimental and Computational Workflow
Caption: Integrated workflow for the synthesis, characterization, and theoretical study of this compound.
Logical Relationship of Theoretical Calculations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a valuable intermediate in the development of novel pharmaceutical compounds. The protocol is based on the N-alkylation of benzimidazole, a common and effective method for the functionalization of this important heterocyclic scaffold.
Introduction
Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The N-alkylation of the benzimidazole ring is a key strategy for creating new molecular entities with potentially enhanced biological properties. This protocol details the synthesis of this compound, a building block that can be further modified to explore its therapeutic potential. The primary synthetic route described is the direct N-alkylation of benzimidazole with 3-chloropropan-1-ol. An alternative two-step method involving alkylation with a ketone precursor followed by reduction is also briefly discussed.
Data Presentation
Table 1: Reactants and Reagents
| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Benzimidazole | C₇H₆N₂ | 118.14 | Starting Material |
| 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | Alkylating Agent |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Hexane | C₆H₁₄ | 86.18 | Eluent for Chromatography |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Purification Method | Column Chromatography |
| Typical Yield | 70-85% |
Experimental Protocols
Method 1: Direct N-Alkylation (One-Step Synthesis)
This protocol describes the synthesis of this compound via the direct N-alkylation of benzimidazole with 3-chloropropan-1-ol in the presence of a base.
Materials:
-
Benzimidazole
-
3-Chloropropan-1-ol
-
Sodium hydroxide (pellets)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzimidazole (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add powdered sodium hydroxide (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazole anion.
-
Addition of Alkylating Agent: Slowly add 3-chloropropan-1-ol (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Method 2: Two-Step Synthesis via Ketone Intermediate
An alternative route involves the N-alkylation of benzimidazole with a 3-halopropyl ketone, followed by the reduction of the ketone to the corresponding alcohol.
-
N-Alkylation with a Ketone Precursor: React benzimidazole with a suitable 3-halopropyl ketone (e.g., 1-chloro-3-propanone) in the presence of a base to form 1-(3-oxopropyl)-1H-benzimidazole.
-
Reduction: Reduce the resulting ketone using a reducing agent such as sodium borohydride (NaBH₄) in methanol to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the N-alkylation of benzimidazole.
Application Notes and Protocols for the Purification of 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity product suitable for further research and development.
Introduction
This compound is a versatile building block in medicinal chemistry. Its purity is crucial for the successful synthesis of target molecules and for ensuring reliable biological data. This document details two primary methods for its purification: recrystallization and silica gel column chromatography. The choice of method will depend on the impurity profile and the required final purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 159-161 °C | [1] |
Purification Techniques
Two common and effective methods for the purification of this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For benzimidazole derivatives, solvents like ethanol or mixtures containing ethyl acetate and hexane are often effective.[2][3]
Column Chromatography
Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For compounds like this compound, silica gel is a common stationary phase, and a gradient of ethyl acetate in hexane or dichloromethane can be used as the mobile phase.[3][4]
Quantitative Data Summary
The following table summarizes expected outcomes from the purification techniques. The data is based on typical results for analogous compounds and may vary depending on the initial purity of the crude product.
| Purification Technique | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) |
| Recrystallization | 85-95 | >98 | 70-85 |
| Column Chromatography | 70-90 | >99 | 60-80 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material with relatively high initial purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling will influence crystal size. For smaller, purer crystals, cool more rapidly. For larger crystals, insulate the flask to slow the cooling process.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for purifying crude material containing multiple impurities or when very high purity is required.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 10% ethyl acetate in hexane and increase to 50% or higher.[4]
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the experimental workflows for the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the NMR Analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a benzimidazole derivative of interest in medicinal chemistry and drug development.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry. The compound this compound, featuring a propanol side chain attached to the benzimidazole core, is a valuable synthon for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical in the drug discovery process, with NMR spectroscopy being the primary analytical technique for this purpose. This document outlines the experimental procedures for the synthesis of this compound and provides a comprehensive analysis of its ¹H and ¹³C NMR spectra.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of N-alkylated benzimidazoles involves the reaction of benzimidazole with an appropriate alkyl halide. The following protocol describes the synthesis of this compound from benzimidazole and 3-bromopropan-1-ol.
Materials:
-
Benzimidazole
-
3-Bromopropan-1-ol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzimidazole (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropan-1-ol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
NMR Sample Preparation
Accurate NMR data acquisition relies on proper sample preparation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently vortex the sample to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
The sample is now ready for NMR analysis.
NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.05 | s | - | 1H |
| H-4/H-7 | ~7.65 | m | - | 2H |
| H-5/H-6 | ~7.25 | m | - | 2H |
| N-CH₂ | ~4.30 | t | ~7.0 | 2H |
| O-CH₂ | ~3.60 | t | ~6.0 | 2H |
| CH₂ | ~2.10 | p | ~6.5 | 2H |
| OH | Variable | br s | - | 1H |
Note: The chemical shift of the hydroxyl proton (OH) is variable and depends on concentration, temperature, and solvent.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~144.0 |
| C-4/C-7 | ~122.5 |
| C-5/C-6 | ~121.8 |
| C-3a/C-7a | ~143.5, ~134.0 |
| N-CH₂ | ~42.0 |
| O-CH₂ | ~59.0 |
| CH₂ | ~32.0 |
Visualization of Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Workflow for the synthesis and NMR analysis of this compound.
Conclusion
This document provides a comprehensive guide for the synthesis and NMR analysis of this compound. The detailed protocols and tabulated spectral data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the accurate characterization of this important benzimidazole derivative. The provided workflows and structural diagrams offer a clear visual representation of the experimental process and the molecule of interest.
mass spectrometry of 3-(1H-Benzimidazol-1-yl)propan-1-ol
An Application Note on the Mass Spectrometric Analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This document provides a detailed protocol and expected fragmentation patterns for the analysis of this compound using mass spectrometry, serving as a valuable resource for researchers in drug discovery and development. The methodologies outlined are applicable for both qualitative characterization and quantitative analysis in various matrices.
Predicted Mass Spectrum and Fragmentation
The mass spectrometric analysis of this compound is anticipated to yield a characteristic fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID). The molecular weight of this compound (C10H12N2O) is 176.22 g/mol . The protonated molecule [M+H]+ would have an m/z of 177.23.
The primary fragmentation pathways are expected to involve the benzimidazole ring and the propanol side chain. General fragmentation patterns for benzimidazole derivatives often involve the cleavage of the imidazole ring and loss of substituents from the nitrogen atom.[1][2][3] For the propan-1-ol side chain, characteristic losses of water (H2O) and alpha-cleavage adjacent to the hydroxyl group are common.[4][5][6]
Data Presentation
The following table summarizes the predicted key ions and their proposed structures resulting from the fragmentation of this compound in the mass spectrometer.
| m/z (Predicted) | Ion Formula | Proposed Fragment Structure/Origin |
| 177.23 | [C10H13N2O]+ | Protonated molecule [M+H]+ |
| 159.22 | [C10H11N2]+ | Loss of water (H2O) from the propanol side chain |
| 145.19 | [C9H9N2]+ | Cleavage of the C-C bond between the second and third carbon of the propanol chain |
| 131.16 | [C8H7N2]+ | Alpha-cleavage of the propanol side chain at the C-N bond |
| 119.14 | [C7H7N2]+ | Benzimidazole cation radical |
| 92.11 | [C6H6N]+ | Fragmentation of the benzimidazole ring |
Experimental Protocols
Sample Preparation
A standard protocol for sample preparation for mass spectrometric analysis is as follows:
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the mobile phase or an appropriate solvent to achieve the desired concentration for analysis (e.g., 1 µg/mL for qualitative analysis).
-
Matrix Samples (if applicable): For quantitative analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by reconstitution in the mobile phase.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the separation and detection of this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Desolvation): 600 L/hr.
-
Gas Flow (Cone): 50 L/hr.
-
Collision Gas: Argon.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions (Predicted):
-
Precursor Ion (Q1): 177.2
-
Product Ions (Q3): 159.2, 131.1, 119.1 (Collision energy to be optimized for each transition).
-
-
Visualizations
Below are diagrams illustrating the predicted fragmentation pathway and the experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The mass spectrum for propan-1-ol is shown in figure 25. Figure 25 Mass .. [askfilo.com]
- 6. docbrown.info [docbrown.info]
- 7. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucleus.iaea.org [nucleus.iaea.org]
Crystal Structure Analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the crystal structure analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a benzimidazole derivative of interest in medicinal chemistry and materials science. The following sections detail the synthesis of the compound, the protocol for single-crystal X-ray diffraction, and an illustrative analysis of its crystallographic data.
Application Notes
This compound belongs to the benzimidazole class of heterocyclic compounds, which are known for a wide range of biological activities. The determination of its three-dimensional molecular structure through single-crystal X-ray crystallography is crucial for understanding its structure-activity relationships (SAR). This knowledge can guide the design of novel derivatives with enhanced therapeutic properties. The precise atomic arrangement, conformational features, and intermolecular interactions revealed by crystal structure analysis provide invaluable insights for computational modeling, docking studies, and rational drug design.
Experimental Protocols
I. Synthesis of this compound
This protocol describes a potential synthetic route adapted from procedures for similar N-alkylated benzimidazole derivatives.
Materials:
-
Benzimidazole
-
3-Bromo-1-propanol or 3-Chloro-1-propanol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzimidazole (1 equivalent) in anhydrous DMF.
-
Deprotonation: Add anhydrous potassium carbonate (1.5 equivalents) to the solution to act as a base. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.
-
Alkylation: Slowly add 3-bromo-1-propanol (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
II. Single-Crystal X-ray Diffraction Protocol
This protocol outlines the standard procedure for determining the crystal structure of a small molecule like this compound.[1][2][3][4]
1. Crystal Growth:
-
Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) at room temperature.
-
Single crystals suitable for X-ray diffraction should be clear, well-formed, and of appropriate size (typically 0.1-0.3 mm in each dimension).
2. Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[3]
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5]
-
Perform a series of ω and φ scans to collect a complete sphere of diffraction data.
3. Structure Solution and Refinement:
-
Process the collected data (integration, scaling, and absorption correction) using appropriate software (e.g., SADABS).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[6]
-
Refine the structural model against the experimental data using full-matrix least-squares on F².[6][7] This iterative process involves adjusting atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters to minimize the difference between the observed and calculated structure factors.[6]
-
Locate hydrogen atoms in the difference Fourier map and refine them using a riding model or isotropically.[5][8]
Data Presentation
The following table summarizes hypothetical crystallographic data for this compound, based on typical values for similar benzimidazole derivatives.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₂N₂O |
| Formula Weight | 176.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.50 |
| b (Å) | 12.00 |
| c (Å) | 8.50 |
| α (°) | 90 |
| β (°) | 105.0 |
| γ (°) | 90 |
| Volume (ų) | 934.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.253 |
| Absorption Coefficient (mm⁻¹) | 0.085 |
| F(000) | 376 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| 2θ range for data collection (°) | 4.0 to 55.0 |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.130 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.145 |
| Goodness-of-fit on F² | 1.05 |
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis of this compound.
Caption: Overall workflow from synthesis to crystal structure determination.
Caption: Detailed workflow for crystallographic data processing and refinement.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. rigaku.com [rigaku.com]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Anticancer Research Application Notes: 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including a notable potential in anticancer research. The structural similarity of the benzimidazole core to endogenous purine bases allows these compounds to interact with various biological targets, leading to a broad spectrum of antitumor effects. These mechanisms include the disruption of microtubule polymerization, inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest. This document provides an overview of the application of a specific derivative, 3-(1H-Benzimidazol-1-yl)propan-1-ol, in the context of anticancer research, based on the broader understanding of N-substituted benzimidazole derivatives. While specific comprehensive studies on this exact molecule are limited in publicly accessible literature, the following sections extrapolate potential applications and research protocols based on closely related analogues.
Mechanism of Action: The Benzimidazole Scaffold in Oncology
Benzimidazole derivatives exert their anticancer effects through multiple pathways. The N-substitution on the benzimidazole ring is a critical determinant of the biological activity and the specific mechanism of action. Generally, these compounds are known to interfere with fundamental cellular processes in cancer cells.
A primary mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.
Another significant mode of action is the inhibition of protein kinases . Many kinases are dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Benzimidazole derivatives have been shown to inhibit a variety of kinases, including receptor tyrosine kinases and serine/threonine kinases, thereby blocking oncogenic signaling pathways.
Furthermore, these compounds can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS), leading to programmed cell death.
Quantitative Data on Related Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzylbenzimidazolium salt | HeLa (Cervical Cancer) | Varies with substituent | [1] |
| N-decyl-N'-benzylbenzimidazolium salt | MCF-7 (Breast Cancer) | Varies with substituent | [1] |
| 6-chloro-N-substituted benzimidazole | A549 (Lung Cancer) | 1.84 - 10.28 | [2] |
| bis-benzimidazole derivative 9i | NCI-H522 (Lung Cancer) | 47.41 | [3] |
| bis-benzimidazole derivative 9i | NCI-H23 (Lung Cancer) | 45.22 | [3] |
| Benzimidazole-oxadiazole hybrid 4f | SNB-75 (CNS Cancer) | 0.09 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the anticancer potential of this compound, based on standard protocols used for similar benzimidazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathway Diagram
Caption: Potential anticancer mechanisms of this compound.
Experimental Workflow Diagram
Caption: Workflow for anticancer evaluation of the target compound.
References
- 1. Cytotoxicity, Cell Line Selectivity and Proapoptotic Activity of New Anticancer Agents Derived From N,N'-Functionalised Benzimidazolium Salts and Their Silver(I)-N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for 3-(1H-Benzimidazol-1-yl)propan-1-ol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(1H-Benzimidazol-1-yl)propan-1-ol as a corrosion inhibitor, particularly for mild steel in acidic environments. The document outlines the synthesis of the compound, its mechanism of action, and detailed protocols for evaluating its performance.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Benzimidazole and its derivatives are a well-established class of corrosion inhibitors due to the presence of heteroatoms (nitrogen) and the aromatic ring, which facilitate adsorption onto metal surfaces. This compound is a promising candidate within this class, offering effective protection for metals and alloys in corrosive media.
Synthesis of this compound
A common route for the synthesis of N-substituted benzimidazole derivatives involves the reaction of benzimidazole with a suitable alkyl halide.
Reaction Scheme:
Benzimidazole + 3-chloropropan-1-ol → this compound + HCl
Protocol:
-
Dissolve benzimidazole in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.
-
Slowly add 3-chloropropan-1-ol to the reaction mixture.
-
Heat the mixture under reflux for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Mechanism of Corrosion Inhibition
Benzimidazole derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1][2] The adsorption process can be either physical (physisorption), chemical (chemisorption), or a combination of both.
The this compound molecule can be protonated in acidic solutions.[2] The resulting cation can then be electrostatically adsorbed onto the negatively charged metal surface (due to the adsorption of anions from the acid). Additionally, the lone pair of electrons on the nitrogen atoms and the π-electrons of the benzene ring can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption. This adsorption blocks the active corrosion sites on the metal surface, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor.[3][4]
Experimental Evaluation of Corrosion Inhibition
The performance of this compound as a corrosion inhibitor is typically evaluated using electrochemical techniques and weight loss measurements.
Data Presentation
The following tables summarize representative quantitative data for the performance of this compound on mild steel in a 1 M HCl solution.
Table 1: Weight Loss Measurement Data
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 25.4 | - |
| 0.1 | 5.1 | 80.0 |
| 0.5 | 2.8 | 89.0 |
| 1.0 | 1.5 | 94.1 |
| 2.0 | 1.0 | 96.1 |
| 5.0 | 0.6 | 97.6 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 | -480 | 550 | 75 | 120 | - |
| 0.1 | -470 | 105 | 70 | 115 | 80.9 |
| 0.5 | -465 | 58 | 68 | 112 | 89.5 |
| 1.0 | -460 | 32 | 65 | 110 | 94.2 |
| 2.0 | -455 | 21 | 63 | 108 | 96.2 |
| 5.0 | -450 | 12 | 60 | 105 | 97.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 45 | 150 | - |
| 0.1 | 250 | 80 | 82.0 |
| 0.5 | 480 | 65 | 90.6 |
| 1.0 | 850 | 50 | 94.7 |
| 2.0 | 1200 | 40 | 96.3 |
| 5.0 | 1800 | 30 | 97.5 |
Experimental Protocols
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Immersion: Weigh the prepared coupons accurately. Immerse them in 1 M HCl solution with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone, and then dry. Weigh the cleaned coupons accurately.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (A × t × ρ)
-
ΔW = Weight loss in mg
-
A = Area of the coupon in cm²
-
t = Immersion time in hours
-
ρ = Density of mild steel in g/cm³
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
-
-
Electrochemical Cell: Use a standard three-electrode cell setup with a mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Solution: The electrolyte is 1 M HCl solution without and with different concentrations of the inhibitor.
-
Open Circuit Potential (OCP): Before each measurement, allow the working electrode to reach a stable open circuit potential.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
The inhibition efficiency is calculated from the charge transfer resistance (Rct) values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor
-
-
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Extrapolate the Tafel plots to obtain the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).
-
The inhibition efficiency is calculated from the Icorr values:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Icorr₀ = Corrosion current density in the absence of the inhibitor
-
Icorrᵢ = Corrosion current density in the presence of the inhibitor
-
-
-
Visualizations
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Evaluation of 3-(1H-Benzimidazol-1-yl)propan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 3-(1H-benzimidazol-1-yl)propan-1-ol derivatives, focusing on their evaluation against various microbial strains. The information presented is collated from recent studies on structurally related benzimidazole and imidazole analogs, offering a foundational guide for the exploration of this chemical class as novel antimicrobial agents.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of a benzene ring with an imidazole ring to form the benzimidazole scaffold allows for versatile structural modifications, making it a privileged structure in drug discovery. The this compound core represents a key pharmacophore, and its derivatization, particularly at the hydroxyl group to form esters, can significantly modulate its biological activity. These derivatives are being explored for their potential to combat drug-resistant microbial infections.
Mechanism of Action
The antimicrobial mechanism of action for benzimidazole derivatives can vary depending on the specific structural modifications and the target organism. Generally, these compounds are known to interfere with essential cellular processes. For instance, some benzimidazole compounds inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to membrane disruption and fungal cell death.[1] In bacteria, potential targets include enzymes involved in cell wall biosynthesis, such as penicillin-binding proteins (PBPs), and DNA gyrase, which is crucial for DNA replication.[2]
A proposed workflow for the screening and evaluation of these derivatives is outlined below.
Caption: A generalized workflow for the synthesis, antimicrobial screening, and further evaluation of this compound derivatives.
Quantitative Antimicrobial Data
While specific data for this compound derivatives is limited in the reviewed literature, extensive research on structurally analogous 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters provides valuable insights into their potential anti-Candida activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for these related compounds against various Candida species.
Table 1: Anti-Candida Activity of 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Esters [2][3]
| Compound ID | R Group (Ester Moiety) | Test Organism | MIC (µmol/mL) |
| 5a | 4-Chlorobenzoyl | Candida albicans | 0.0833 |
| 5g | 4-(Trifluoromethyl)benzoyl | Candida albicans | >1.6325 |
| Fluconazole | - | Candida albicans | >1.6325 |
Table 2: Anti-Candida Activity of (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-aroyl Oxime Esters [1]
| Compound ID | R Group (Aroyl Moiety) | Test Organism | MIC (µmol/mL) |
| 5j | 4-Chlorobenzoyl | Candida albicans | 0.0054 |
| Miconazole | - | Candida albicans | 0.0188 |
| Fluconazole | - | Candida albicans | >1.6325 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating the antimicrobial activity of novel compounds.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Bacteria: Inoculate a fresh colony of the test bacterium into MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum of 0.5-2.5 x 10³ CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.
-
Add a specific volume of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Ensure the final concentration of DMSO is not inhibitory to the microorganisms.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic.
-
Negative Control: Wells containing only the broth and the highest concentration of DMSO used.
-
Growth Control: Wells containing the broth and the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: A flowchart illustrating the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative primary screening assay to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Solvent (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates: Pour molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Plates: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to ensure a confluent lawn of growth.
-
Impregnation of Disks: Aseptically apply a known concentration of the test compound (dissolved in a suitable solvent) onto the sterile filter paper disks. Allow the solvent to evaporate completely.
-
Placement of Disks: Place the impregnated disks, along with positive and solvent control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Structure-Activity Relationship (SAR)
Based on studies of related benzimidazole and imidazole derivatives, the following structure-activity relationships can be proposed for this compound derivatives:
-
Esterification of the Propanol Moiety: Conversion of the hydroxyl group to an ester can significantly enhance antimicrobial activity. The nature of the substituent on the ester group plays a crucial role.
-
Substituents on the Benzimidazole Ring: The presence of electron-withdrawing or electron-donating groups on the benzimidazole ring can influence the electronic properties and, consequently, the biological activity of the molecule.
-
Aromatic Substituents: In analogous imidazole derivatives, the nature and position of substituents on the aryl ring attached to the propanol chain have been shown to be critical for antifungal potency.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel antimicrobial agents. The derivatization of the propanol moiety into esters and modifications on the benzimidazole ring are key strategies for enhancing their biological activity. The protocols and data presented here, derived from closely related compound series, provide a robust framework for the systematic evaluation of these derivatives. Further investigation into their mechanism of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing Novel Benzimidazole-Based Therapeutic Agents
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological macromolecules, making it a versatile core for developing drugs with a wide spectrum of pharmacological activities.[1][4][5] Clinically approved drugs such as the anthelmintics albendazole and mebendazole, the proton pump inhibitor omeprazole, and the anticancer agent pracinostat underscore the therapeutic success of the benzimidazole nucleus.[1][4] This document provides an overview of the key therapeutic applications, mechanisms of action, and structure-activity relationships of benzimidazole derivatives, along with detailed protocols for their synthesis and biological evaluation.
Key Therapeutic Targets and Mechanisms of Action
Benzimidazole derivatives exert their therapeutic effects by modulating a variety of biological targets. Their versatility allows them to be developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic agents.[1][3]
1. Anticancer Activity The anticancer effects of benzimidazoles are attributed to several mechanisms:[6][7]
-
Tubulin Polymerization Inhibition: A primary mechanism involves binding to β-tubulin, which disrupts microtubule dynamics, leads to cell cycle arrest in the G2/M phase, and induces apoptosis.[1][8] This is the established mechanism for anthelmintics like mebendazole and albendazole, which have been repurposed for cancer therapy.[1]
-
Kinase Inhibition: Many benzimidazole derivatives are designed as ATP-competitive inhibitors of various protein kinases crucial for cancer cell proliferation and survival.[9][10] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT and MAPK signaling pathways.[1][6]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in cancer cells.[7][11]
-
Epigenetic Modulation: Emerging research shows that benzimidazole derivatives can act as inhibitors of epigenetic targets like Histone Deacetylases (HDACs) and Protein Arginine Methyltransferases (PRMTs), which play a crucial role in cancer development.[12]
Caption: Anticancer mechanisms of benzimidazole derivatives.
2. Antimicrobial and Antiviral Activity Benzimidazoles are effective against a range of microorganisms, including bacteria, fungi, and viruses.[5][13]
-
Antibacterial/Antifungal: The mechanism often involves the inhibition of microbial-specific enzymes or processes. For fungi, benzimidazoles can inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][14] For bacteria, they may interfere with DNA replication or other essential cellular functions.[15]
-
Antiviral: Antiviral benzimidazoles can inhibit viral polymerases or proteases, which are essential for viral replication.[14][16]
3. Anti-inflammatory Activity Benzimidazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX).[17][] This leads to a reduction in the production of prostaglandins, which are important mediators of inflammation.[]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold.[17][19] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[3]
-
Position C2: This is the most common site for substitution.[3] Attaching aromatic or heterocyclic rings at C2 often enhances activity. For instance, 2-phenyl substituted benzimidazoles are known for COX and 5-lipoxygenase inhibition.[17] The nature of the substituent can direct the compound towards specific targets; for example, anacardic acid substitution at C2 confers COX-2 inhibition.[17]
-
Position N1: Alkylation or substitution with larger groups at the N1 position can improve metabolic stability and bioavailability.[20]
-
Positions C5 and C6: Substitution on the benzene ring significantly influences activity. Electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can enhance binding to enzymes.[20] Halogen substitutions (e.g., -F, -Cl) can increase lipophilicity, thereby improving cellular permeability.[20][21]
| Position | Type of Substitution | Resulting Effect | Example Application | Reference |
| C2 | Aryl/Heterocyclic Rings | Enhanced binding to enzyme active sites | Anticancer, Anti-inflammatory | [17] |
| N1 | Alkylation, Benzylation | Improved metabolic stability and solubility | General Drug Design | [20] |
| C5/C6 | Halogens (-F, -Cl) | Increased lipophilicity and cell permeability | Anticancer, Antimicrobial | [20][21] |
| C5/C6 | Electron-withdrawing groups (-NO₂, -CN) | Enhanced interactions with target enzymes | Anticancer | [20] |
| Hybridization | Fusion with other pharmacophores (e.g., triazole, pyrimidine) | Increased DNA binding and/or enzyme inhibition | Antimicrobial, Anticancer | [1][13] |
Protocols: Synthesis and Evaluation of Benzimidazole Agents
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a common method for synthesizing benzimidazole derivatives via the condensation of an o-phenylenediamine with a carboxylic acid, a method known as the Phillips condensation.[2][22]
Caption: General workflow for benzimidazole synthesis.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve o-phenylenediamine (0.1 mol) and a selected carboxylic acid (0.1 mol) in 4N hydrochloric acid (50 ml).[23]
-
Reaction: Heat the mixture under reflux on a water bath at 100°C for approximately 3 hours.[23]
-
Work-up: After the reaction is complete, cool the flask to room temperature.
-
Precipitation: Carefully neutralize the reaction mixture by adding ammonium hydroxide solution until a precipitate forms.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
-
Purification: Dry the crude product and recrystallize it from a suitable solvent like methanol or ethanol to yield the pure benzimidazole derivative.[23]
-
Characterization: Confirm the structure of the synthesized compound using techniques such as IR, ¹H NMR, and Mass Spectrometry.[24]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[25][26]
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Culture: Seed a human cancer cell line (e.g., MCF-7, HepG2, HCT-116) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.[26][27] Incubate for 24 hours at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of the synthesized benzimidazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle only) and a positive control (a known anticancer drug like tamoxifen or doxorubicin).[26][27]
-
Incubation: Incubate the treated plates for 48 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[27]
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[28]
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the synthesized benzimidazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[28] Results can be compared to a standard antibiotic like Cefixime.[28]
Summary of Biological Activity Data
The following tables summarize quantitative data for representative benzimidazole derivatives from recent literature.
Table 1: Anticancer Activity of Novel Benzimidazole Derivatives
| Compound ID | Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| BZ1 | Lung Cancer (A549) | Not Specified | Potent Activity | [25] |
| Compound 6 | Breast (MCF-7) | EGFR | 3.23 | [27] |
| Compound 6 | Liver (HepG2) | EGFR | 6.56 | [27] |
| Compound 6 | Colon (HCT-116) | EGFR | 5.35 | [27] |
| Compound 23 | N/A | CK1δ Kinase | 0.0986 | [29] |
| MBIC | Cervical Cancer | Microtubule Inhibitor | Not Specified | [11] |
| Compound 8I | Leukemia (K562) | Topoisomerase I | 2.68 | [11] |
Table 2: Antimicrobial Activity of Novel Benzimidazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3m | S. pyrogenes | 21 | [28] |
| Compound 3n | S. pyrogenes | 25 | [28] |
| Compound 3m | C. albicans | 16 | [28] |
| Compound 3n | C. albicans | 17 | [28] |
| BM2 | M. luteus, S. aureus, E. aerogenes, E. coli | 12.5 - 25 | [30] |
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nveo.org [nveo.org]
- 7. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 13. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. rroij.com [rroij.com]
- 17. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. acu.edu.in [acu.edu.in]
- 27. tandfonline.com [tandfonline.com]
- 28. tandfonline.com [tandfonline.com]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(1H-Benzimidazol-1-yl)propan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a valuable building block in organic synthesis and medicinal chemistry. The benzimidazole moiety is a privileged scaffold in numerous biologically active compounds, and the propanol side chain offers a versatile handle for further functionalization.
Introduction
This compound is a heterocyclic compound incorporating the benzimidazole ring system linked to a propanol chain at the N-1 position. The benzimidazole core is isosteric with purine, allowing it to interact with a variety of biological targets. The hydroxyl group of the propanol side chain provides a reactive site for various organic transformations, making this molecule a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Benzimidazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]
Synthesis of this compound
The primary synthetic route to this compound is the N-alkylation of benzimidazole with a suitable 3-carbon electrophile bearing a protected or unprotected hydroxyl group. A common and effective method involves the reaction of benzimidazole with 3-bromo-1-propanol in the presence of a base.
Experimental Protocol: N-Alkylation of Benzimidazole with 3-Bromo-1-propanol
This protocol is based on analogous N-alkylation procedures for heterocyclic compounds.[2][3][4]
Materials:
-
Benzimidazole
-
3-Bromo-1-propanol
-
Sodium hydride (NaH) 60% dispersion in mineral oil or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Base-mediated Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzimidazole (1.0 eq) in anhydrous DMF or THF.
-
Add a suitable base. Two common options are:
-
Option A (Strong Base): Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Option B (Weaker Base): Add anhydrous potassium carbonate (2.0-3.0 eq).
-
-
Alkylation: To the resulting solution of the benzimidazole anion, add 3-bromo-1-propanol (1.1-1.5 eq) dropwise at 0 °C (for NaH) or allow the mixture to warm to room temperature (for K₂CO₃).
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60-80 °C for the K₂CO₃ method) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using NaH, carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Quantitative Data (Hypothetical based on similar reactions):
| Reactant 1 | Reactant 2 | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzimidazole | 3-Bromo-1-propanol | NaH (1.2) | THF | 0 - RT | 12 | 75-85 |
| Benzimidazole | 3-Bromo-1-propanol | K₂CO₃ (2.5) | DMF | 80 | 24 | 60-75 |
Synthesis Workflow:
Applications in Organic Synthesis
The hydroxyl group of this compound is a key functional handle for a variety of subsequent reactions, allowing for its use as a versatile intermediate in the synthesis of more complex molecules.
Esterification Reactions
The primary alcohol can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides to introduce a wide range of functional groups. This is a common strategy for prodrug synthesis or for modifying the physicochemical properties of the parent molecule.
This protocol is adapted from a similar esterification of a related imidazole-containing propanol.[5]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.1 eq) and DMAP (0.1-0.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.05 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
Quantitative Data for Analogous Esterifications: [5]
| Alcohol Substrate | Carboxylic Acid | Coupling Agents | Solvent | Yield (%) |
| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol derivatives | Various benzoic acids | EDCI, DMAP | DCM | 28-86 |
| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol derivatives | Heterocyclic acids | EDCI, DMAP | DCM | 45-75 |
Ether Synthesis (Williamson Ether Synthesis)
The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then be reacted with an alkyl halide to form an ether linkage. This allows for the introduction of various alkyl or arylalkyl chains.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
Oxidation to Aldehyde or Carboxylic Acid
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable functional groups for further transformations such as reductive amination, Wittig reactions, or amide bond formation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
In a flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used directly or purified by chromatography.
Potential Reaction Pathways:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
Application Notes & Protocols for the Quantification of 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol in various matrices. The protocols are based on established analytical techniques for benzimidazole derivatives and are intended to serve as a comprehensive guide for method development and validation.
Compound Information:
-
Compound Name: this compound
-
Plausible Molecular Formula: C₁₀H₁₂N₂O
-
Plausible Molecular Weight: 176.22 g/mol
-
Chemical Structure: (Structure to be confirmed by user, as a definitive public record was not identified)
Analytical Methodologies
Two primary analytical methods are detailed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity, particularly in complex matrices.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances, pharmaceutical formulations, and for in-process control.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities.
-
Solvent A: 0.05% Orthophosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 75 25 10.0 50 50 15.0 50 50 15.1 75 25 | 20.0 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorption profile of benzimidazole derivatives, monitoring at approximately 254 nm and 288 nm is recommended.[1] A DAD can be used to scan for the optimal wavelength.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC-UV Method Performance
The following table summarizes typical performance characteristics for the quantification of benzimidazole derivatives using HPLC-UV, which can be expected for this compound.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
Experimental Protocol
1. Instrumentation:
-
An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program: A fast gradient is typically employed.
Time (min) % Solvent A % Solvent B 0.0 95 5 0.5 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Precursor Ion (Q1): m/z 177.2 (calculated for [C₁₀H₁₂N₂O + H]⁺)
-
Product Ions (Q3): To be determined experimentally.
-
-
Source Parameters: To be optimized for the specific instrument, but typical starting points include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
4. Sample Preparation (for Biological Matrices):
-
Protein Precipitation: For plasma or serum, add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): For more complex matrices or lower concentrations, an SPE cleanup may be necessary. A mixed-mode or polymer-based sorbent can be effective for benzimidazole derivatives.
Data Presentation: Expected LC-MS/MS Method Performance
The following table presents typical performance characteristics for the quantification of benzimidazole analogs using LC-MS/MS.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Method Validation Workflow
The following diagram illustrates the logical relationship between the key steps in validating an analytical method for the quantification of this compound.
Caption: Logical workflow for analytical method validation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the N-alkylation of benzimidazole. This involves the reaction of benzimidazole with a 3-carbon alkylating agent containing a hydroxyl group or a precursor. A typical example is the reaction with 3-chloropropan-1-ol in the presence of a base.
Q2: Which side reactions are most common in this synthesis?
A2: The primary side reactions of concern are:
-
Over-alkylation (Dialkylation): Formation of 1,3-bis(1H-benzimidazol-1-yl)propane, particularly if using 1,3-dihalopropanes as the alkylating agent or if reaction conditions are too harsh.
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of benzimidazole and the alkylating agent in the final product.
-
Ether Formation: Under basic conditions, the hydroxyl group of the product can react with another molecule of the alkylating agent or another product molecule (Williamson ether synthesis) to form an ether byproduct.
Q3: How do reaction conditions affect the outcome of the synthesis?
A3: The choice of base, solvent, temperature, and stoichiometry of reactants significantly influences the yield and purity of the final product. Stronger bases and higher temperatures can promote over-alkylation and other side reactions. The molar ratio of benzimidazole to the alkylating agent is critical to minimize the formation of dialkylated byproducts. Aprotic polar solvents like DMF or acetonitrile are commonly used.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q: My reaction has a low yield of this compound. What are the possible causes and solutions?
A: Low yields can stem from several factors:
-
Inefficient Deprotonation of Benzimidazole: The reaction requires the deprotonation of benzimidazole to form the benzimidazolide anion, which is the active nucleophile.
-
Solution: Ensure the base used is sufficiently strong to deprotonate benzimidazole. Common bases include potassium hydroxide, sodium hydride, or potassium carbonate. The reaction may require heating to ensure complete deprotonation.
-
-
Poor Quality of Reagents: Degradation of the alkylating agent or the use of wet solvents can impede the reaction.
-
Solution: Use freshly distilled or high-purity reagents. Ensure that anhydrous solvents are used, as water can interfere with the reaction.
-
-
Suboptimal Reaction Temperature or Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature.
-
Issue 2: Presence of a Major Byproduct in the Final Product
Q: After purification, I have a significant amount of a byproduct that I suspect is the dialkylated product, 1,3-bis(1H-benzimidazol-1-yl)propane. How can I confirm this and prevent its formation?
A: The formation of 1,3-bis(1H-benzimidazol-1-yl)propane is a common side reaction.
-
Confirmation: The dialkylated product will have a higher molecular weight and a different NMR spectrum compared to the desired product. In the 1H NMR, you would expect to see signals corresponding to two benzimidazole moieties. Mass spectrometry can definitively confirm the identity of the byproduct.
-
Prevention:
-
Stoichiometry: Use a molar excess of benzimidazole relative to the alkylating agent. This will favor the mono-alkylation product.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture containing the deprotonated benzimidazole. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
-
Reaction Conditions: Use milder reaction conditions (lower temperature, weaker base) to decrease the rate of the second alkylation reaction.
-
Issue 3: Difficulty in Purifying the Product
Q: My crude product is an oil and is difficult to purify by recrystallization. What are my options?
A: N-alkylated benzimidazoles can sometimes be oily and resistant to crystallization[1].
-
Column Chromatography: This is the most effective method for purifying oily products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) can separate the desired product from unreacted starting materials and byproducts.
-
Acid-Base Extraction: The basicity of the benzimidazole nitrogen can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The desired product and any unreacted benzimidazole will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This can help remove non-basic impurities.
-
Salt Formation: Consider converting the product to a salt (e.g., hydrochloride or mesylate) which may be more crystalline and easier to purify by recrystallization. The free base can be regenerated after purification.
Data on Side Product Formation
| Molar Ratio (Benzimidazole:Alkylating Agent) | Base | Temperature | Expected Major Product | Expected Major Side Product(s) |
| 1:1.1 | K2CO3 | 80°C | This compound | Unreacted Benzimidazole, 1,3-Bis(1H-benzimidazol-1-yl)propane |
| 1.5:1 | KOH | 60°C | This compound | Unreacted Benzimidazole |
| 1:2 | NaH | 100°C | 1,3-Bis(1H-benzimidazol-1-yl)propane | This compound |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on general methods for N-alkylation of benzimidazoles.
Materials:
-
Benzimidazole
-
3-Chloropropan-1-ol
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of benzimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloropropan-1-ol (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
References
Technical Support Center: 3-(1H-Benzimidazol-1-yl)propan-1-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 3-(1H-Benzimidazol-1-yl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as benzimidazole and 3-chloropropan-1-ol (or other 3-halopropanols), the dialkylated benzimidazole byproduct, and residual solvents from the reaction or workup. Depending on the reaction conditions, side products from the degradation of starting materials or the product may also be present.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: A typical first-pass purification strategy involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by recrystallization or column chromatography. The choice between these two methods will depend on the nature and quantity of the impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the purification of similar compounds, suitable solvents for recrystallization could include ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane.[1][2] The ideal solvent system should provide good solubility at elevated temperatures and poor solubility at room temperature or below.
Q4: What type of stationary phase and mobile phase should be used for column chromatography of this compound?
A4: For column chromatography, silica gel is a common stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.[2][3] The polarity of the mobile phase should be gradually increased to elute the desired compound while separating it from less polar and more polar impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Oily Product After Recrystallization | The chosen solvent is not ideal, or the product has a low melting point. | - Try a different solvent system. A mixture of a good solvent and a poor solvent can sometimes induce crystallization. - Attempt to "salt out" the product by adding a counter-ion if the product can be protonated or deprotonated. |
| Co-elution of Impurities During Column Chromatography | The polarity of the impurity is very close to that of the product. | - Optimize the mobile phase. Try using a shallower gradient or an isocratic elution with a solvent system that provides better separation. - Consider using a different stationary phase, such as alumina. |
| Low Recovery After Purification | The product is partially soluble in the recrystallization mother liquor or is lost during column chromatography. | - For recrystallization, cool the solution slowly and for a longer period to maximize crystal formation. Minimize the amount of solvent used. - For column chromatography, ensure proper column packing and loading. Monitor fractions carefully using TLC to avoid discarding fractions containing the product. |
| Presence of Starting Materials in the Final Product | Incomplete reaction or inefficient purification. | - Ensure the initial reaction has gone to completion using techniques like TLC or LC-MS. - If purification is the issue, re-purify using the optimized methods described above. |
Experimental Protocols
General Synthesis of this compound
A common synthetic route involves the nucleophilic substitution of a 3-halopropanol with benzimidazole.
-
Reaction Setup: In a round-bottom flask, dissolve benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the benzimidazole, thereby increasing its nucleophilicity.
-
Alkylation: Slowly add 3-chloro-1-propanol (or 3-bromo-1-propanol) to the reaction mixture.
-
Heating: Heat the reaction mixture, typically between 60-80°C, and monitor the progress by Thin Layer Chromatography (TLC).[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, it is often removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-80% | Scalable, cost-effective | Can be time-consuming, potential for product loss in mother liquor |
| Column Chromatography | >99% | 50-70% | High purity achievable, good for complex mixtures | Less scalable, requires more solvent, can be labor-intensive |
Visualizations
Experimental Workflow for Synthesis and Purification
References
3-(1H-Benzimidazol-1-yl)propan-1-ol stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(1H-Benzimidazol-1-yl)propan-1-ol. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the benzimidazole ring in this compound?
A1: The benzimidazole ring itself is a robust aromatic heterocyclic system. It generally exhibits high stability and is resistant to cleavage by hot hydrochloric acid, concentrated sulfuric acid, and alkalis under moderate conditions.[1] However, vigorous oxidative conditions can lead to the cleavage of the benzene portion of the ring.[1] The overall stability of this compound will also be influenced by the propan-1-ol side chain.
Q2: What are the primary known degradation pathways for benzimidazole derivatives?
A2: For many benzimidazole-based compounds, particularly those with functionalized side chains, the most common degradation pathways include:
-
Photodegradation: Many benzimidazole compounds are sensitive to light, which can catalyze degradation reactions.[2][3] For some anthelmintics, this involves the hydrolysis of carbamate groups.[2][4] While this compound lacks a carbamate, the propan-1-ol side chain could be susceptible to photo-oxidation.
-
Hydrolysis: Depending on the pH and temperature, side chains on the benzimidazole ring can undergo hydrolysis.[2]
-
Oxidation: The benzimidazole ring and its side chains can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5][6]
-
Thermal Degradation: Elevated temperatures, especially in solution, can lead to the degradation of benzimidazole derivatives.[2]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and air. For long-term storage, refrigeration (-20°C or -80°C) is recommended, especially for solutions.[7] Working solutions should be freshly prepared whenever possible.[7]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used and effective method for monitoring the stability of benzimidazole derivatives and separating the parent compound from its degradation products.[4][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[2][4] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[10]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stored Solution
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Verify Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature.[7] 2. Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored sample with that of a freshly prepared solution to confirm the presence of new peaks. 3. Perform Forced Degradation: To tentatively identify the nature of the degradants, subject a fresh sample to forced degradation conditions (e.g., acid, base, peroxide, heat, light) and compare the resulting chromatograms with your sample.[11] This can provide clues about the degradation pathway. |
| Contamination | 1. Check Solvents and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned. 2. Run a Blank: Inject the solvent used to dissolve the sample to rule out contamination from the mobile phase or diluent. |
Issue 2: Loss of Compound Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Significant Degradation | 1. Quantify the Analyte: Use a validated stability-indicating HPLC method to accurately determine the concentration of this compound in your sample.[8][12] 2. Review Solution Preparation and Storage: Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a short-term stability study under your storage conditions to determine the rate of degradation.[7] |
| Photodegradation during Experiment | 1. Protect from Light: Conduct experimental procedures under amber lighting or in amber-colored glassware to minimize light exposure.[2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[11]
Materials:
-
This compound
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/DAD detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at room temperature and 60°C.
-
Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature and 60°C.
-
Withdraw samples at different time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at different time points.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at a controlled temperature (e.g., 80°C).
-
Prepare a solution of the compound and heat it at 80°C.
-
Analyze samples at various time intervals.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze the samples after the exposure period.
-
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | Room Temp & 60°C | 0 - 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temp & 60°C | 0 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 0 - 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 0 - 72 hours |
| Thermal (Solution) | Heat | 80°C | 0 - 24 hours |
| Photolytic | ICH Q1B Conditions | Ambient | As per guidelines |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting 3-(1H-Benzimidazol-1-yl)propan-1-ol solubility problems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(1H-Benzimidazol-1-yl)propan-1-ol.
Troubleshooting Guides
Issue: Compound is not dissolving in aqueous solutions.
Initial Assessment: this compound, like many benzimidazole derivatives, is expected to have low aqueous solubility.
Troubleshooting Steps:
-
pH Adjustment: The benzimidazole moiety contains nitrogen atoms that can be protonated.
-
Acidic Conditions: Try dissolving the compound in an acidic buffer (e.g., pH 2-5). Protonation of the benzimidazole ring can significantly increase aqueous solubility.
-
Basic Conditions: Depending on the overall molecule, adjusting to a slightly basic pH might influence solubility, although acidic conditions are generally more effective for benzimidazoles.
-
-
Co-solvents: Employing a mixture of water and a water-miscible organic solvent can enhance solubility.
-
Commonly used co-solvents include:
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)[1]
-
N,N-Dimethylformamide (DMF)
-
-
Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase the concentration. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems.
-
-
Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit.
-
Use a water bath and monitor the temperature to avoid degradation of the compound.
-
Always cool the solution to the target experimental temperature to check for precipitation.
-
-
Sonication: Applying ultrasonic energy can help to break down particle agglomerates and facilitate dissolution.
Issue: Compound precipitates out of solution during the experiment.
Potential Causes:
-
Change in Temperature: A decrease in temperature can cause a supersaturated solution to precipitate.
-
Change in pH: Alterations in the buffer composition or pH during the experiment can reduce solubility.
-
Solvent Evaporation: Evaporation of a volatile co-solvent can lead to precipitation.
Solutions:
-
Maintain Constant Temperature: Ensure all experimental steps are performed at a consistent temperature.
-
Buffer Control: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.
-
Minimize Evaporation: Keep containers sealed whenever possible. If evaporation is unavoidable, consider starting with a slightly higher co-solvent concentration.
-
Re-dissolution: If precipitation occurs, try gentle heating and sonication to bring the compound back into solution, provided this does not compromise the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: In which organic solvents is this compound likely to be soluble?
Based on the general behavior of benzimidazoles, solubility is expected to be higher in polar organic solvents. The solubility of benzimidazoles in alcohols is generally higher than in water.[3] Good candidates for solubilization include:
-
Dimethyl sulfoxide (DMSO)[1]
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
Q3: How can I improve the solubility of this compound for in vivo studies?
For in vivo applications where the use of high concentrations of organic solvents is limited, consider advanced formulation strategies:
-
Complexation with Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.[4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.
-
Hydrotropic Solubilization: Using hydrotropes, which are compounds that increase the aqueous solubility of other solutes, can be an effective approach.
Q4: Does the particle size of the solid compound affect its solubility?
Yes, particle size can influence the rate of dissolution. Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster dissolution rate. While it doesn't change the thermodynamic solubility limit, achieving that limit can be much quicker with micronized powder.
Physicochemical Properties (Predicted)
Quantitative experimental data for this compound is limited. The following table summarizes predicted properties for structurally similar compounds, which can give an indication of its behavior.
| Property | Predicted Value/Range | Implication for Solubility |
| LogP | 2.0 - 3.0 (for similar structures) | Suggests moderate lipophilicity and likely low aqueous solubility. |
| Melting Point | 159-161 °C (for a related isomer)[5] | A relatively high melting point can be associated with lower solubility. |
| pKa | ~4-5 (for the benzimidazole ring) | The compound is likely to be a weak base. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved solids sediment.
-
Carefully withdraw a supernatant sample. To avoid aspirating solid particles, it is advisable to first centrifuge the sample and then filter the supernatant through a 0.22 µm filter.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol enhances the dissolution rate by dispersing the compound in a hydrophilic carrier.
Methodology:
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is a solid dispersion. Scrape the film from the flask and dry it further under a vacuum to remove any residual solvent.
-
The dried solid dispersion can be crushed into a powder for further use.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
This method improves solubility by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Gradually add the this compound to the paste while continuously triturating (kneading) for an extended period (e.g., 30-60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be passed through a sieve to obtain a fine powder.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the transition to a dissolved state.
References
Technical Support Center: Refining Protocols for Biological Testing of Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their biological testing protocols for benzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound is precipitating in the cell culture medium. What should I do?
A1: Precipitation of benzimidazole compounds in aqueous solutions is a common issue due to their generally low solubility.[1][2] Here are several strategies to address this:
-
Optimize Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Prepare a high-concentration stock solution of your compound in 100% DMSO and then dilute it in the cell culture medium to the final desired concentration, ensuring the final DMSO concentration is typically less than 0.5%.[3]
-
Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions in the media to gradually lower the concentration. This can help prevent the compound from crashing out of the solution.[4]
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[3]
-
Solubility Enhancers: Consider the use of solubility-enhancing agents, such as cyclodextrins or formulating the compound in a nano-suspension, though these may require validation to ensure they do not interfere with the assay.[5][6][7]
-
pH Adjustment: The solubility of some benzimidazoles can be pH-dependent. Assess if adjusting the pH of your culture medium within a physiologically acceptable range improves solubility.[8]
Q2: I am observing high variability in my IC50 values for the same benzimidazole compound across experiments. What are the potential causes?
A2: Variability in IC50 values can arise from several factors:[9]
-
Compound Instability: Some benzimidazole derivatives may be unstable in solution over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Passage Number: The sensitivity of cells to a compound can change with increasing passage number. Use cells within a consistent and low passage range for all experiments.
-
Inconsistent Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well, as the IC50 value can be dependent on cell density.[10]
-
Assay Timing: The duration of compound exposure and the timing of the viability assessment should be kept consistent across all experiments.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentrations and cell numbers. Calibrate your pipettes regularly and use proper pipetting techniques.
Q3: My benzimidazole compound shows high cytotoxicity in one cell line but is inactive in another. How do I interpret this?
A3: This is a common and often significant finding. The differential cytotoxicity of a compound between cell lines can be attributed to several factors:
-
Target Expression: The protein target of your benzimidazole compound may be highly expressed or mutated in the sensitive cell line, while it may be expressed at low levels or absent in the resistant cell line.
-
Drug Efflux Pumps: Resistant cell lines may overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell, preventing it from reaching its target.
-
Metabolic Differences: The cell lines may have different metabolic activities, leading to variations in the activation or inactivation of the compound.
-
Different Signaling Pathways: The sensitive and resistant cell lines may rely on different signaling pathways for survival and proliferation. The benzimidazole may be targeting a pathway that is critical in one cell line but redundant in the other.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal or no color change | Insufficient number of viable cells. | Increase the initial cell seeding density. Optimize the incubation time to allow for sufficient cell proliferation in the control wells. |
| Inactive MTT reagent. | Prepare a fresh MTT solution. Store the stock solution protected from light at 4°C for short-term and -20°C for long-term storage.[10][11] | |
| Incorrect wavelength used for reading. | Ensure the absorbance is read at the correct wavelength, typically between 570 and 600 nm.[12] | |
| High background in wells without cells | Contamination of the culture medium or MTT reagent. | Use sterile techniques and fresh, filtered reagents. Include a "media only" and "media + MTT" control to check for background absorbance.[12] |
| Phenol red in the medium. | Use a medium without phenol red or subtract the background absorbance from a control well containing only medium and the MTT solubilizing agent.[12] | |
| Formazan crystals do not dissolve completely | Inadequate mixing or insufficient solubilization solution. | Ensure thorough mixing by pipetting up and down or using a plate shaker. Increase the incubation time with the solubilization solution.[12][13] |
| Low temperature. | Ensure the plate is at room temperature during the solubilization step. |
Tubulin Polymerization Assay Troubleshooting
| Problem | Possible Cause | Solution |
| No polymerization in the control reaction | Inactive tubulin. | Use fresh, high-quality tubulin. Ensure it has been stored correctly at -70°C and avoid repeated freeze-thaw cycles.[14][15] |
| Incorrect buffer composition or temperature. | Use the recommended polymerization buffer and ensure all components are at the correct concentration. The assay is temperature-sensitive; pre-warm the plate reader to 37°C.[14][15] | |
| GTP degradation. | Prepare fresh GTP stock solutions. GTP is unstable and should be stored in small aliquots at -70°C.[16] | |
| High initial fluorescence/absorbance | Light scattering from precipitated compound. | Centrifuge the compound stock solution before use. Visually inspect the wells for any precipitation.[15] |
| Air bubbles in the wells. | Be careful during pipetting to avoid introducing air bubbles. | |
| Variable results between replicates | Inaccurate pipetting of tubulin or compounds. | Use calibrated pipettes and ensure consistent and accurate dispensing of all reagents. |
| Temperature fluctuations in the plate reader. | Ensure the plate reader maintains a stable 37°C throughout the assay. |
Quantitative Data Summary
Table 1: IC50 Values of Various Benzimidazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |
| Benzimidazole Derivative 1 | MCF-7 | 31.2 ± 4.49 | MTT | [17][18] |
| Benzimidazole Derivative 1 | HCT-116 | 28.5 ± 2.91 | MTT | [17][18] |
| Benzimidazole Derivative 2 | MCF-7 | 30.29 ± 6.39 | MTT | [17][18] |
| Benzimidazole Derivative 2 | HCT-116 | 16.2 ± 3.85 | MTT | [17][18] |
| Benzimidazole Derivative 4 | MCF-7 | 8.86 ± 1.10 | MTT | [17][18] |
| Benzimidazole Derivative 4 | HCT-116 | 24.08 ± 0.31 | MTT | [17][18] |
| Compound 9c | MCF-7 | 52.09 (µg/ml) | MTT | [19] |
| Compound 9g | NCI-H522 | 50.48 (µg/ml) | MTT | [19] |
| Compound 9i | NCI-H23 | 45.22 (µg/ml) | MTT | [19] |
| Compound 23 | MCF-7 | 4.7 | MTT | [20] |
| Compound 27 | MCF-7 | 10.9 | MTT | [20] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of benzimidazole compounds on adherent cancer cell lines in a 96-well format.[10][11][12][13]
Materials:
-
Benzimidazole compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a "vehicle control" (medium with the same concentration of DMSO) and a "no treatment" control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well.
-
Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol: In Vitro Tubulin Polymerization Assay
This protocol is for assessing the effect of benzimidazole compounds on tubulin polymerization in a cell-free system using a fluorescence-based assay.[15][16][21]
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP stock solution (100 mM)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Benzimidazole compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for promotion)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute the lyophilized tubulin in ice-cold polymerization buffer to the desired concentration (e.g., 3 mg/mL). Keep on ice.
-
Prepare a working solution of GTP in polymerization buffer (e.g., 10 mM). Keep on ice.
-
Prepare dilutions of the benzimidazole compound and controls in polymerization buffer.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add the following to each well:
-
Polymerization buffer
-
GTP (to a final concentration of 1 mM)
-
Fluorescent reporter (to a final concentration of e.g., 10 µM)
-
Benzimidazole compound at various concentrations or control compounds.
-
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration.
-
Analyze the polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
-
Calculate the percentage of inhibition at a specific time point (e.g., at the plateau of the control curve) for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Benzimidazole Inhibition of Tubulin Polymerization.
Caption: PI3K/Akt Signaling Pathway Inhibition by Benzimidazoles.
Caption: MAPK Signaling Pathway Inhibition by Benzimidazoles.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 17. Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines [journal.waocp.org]
- 18. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance in Benzimidazole-Based Drug Candidates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with benzimidazole-based drug candidates and encountering resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden loss of efficacy with our lead benzimidazole compound in our cell-based assays. What is the most likely cause?
A1: The most probable cause is the development of resistance in your cell line or organism. The primary mechanism of resistance to benzimidazole-based drugs is the emergence of mutations in the β-tubulin gene.[1][2] These drugs function by binding to β-tubulin and disrupting microtubule polymerization. Specific point mutations in the β-tubulin gene can alter the binding site, reducing the affinity of the drug and rendering it less effective.
Q2: Which specific mutations in β-tubulin are most commonly associated with benzimidazole resistance?
A2: Several key mutations in the β-tubulin gene are well-documented to confer resistance across various organisms, including parasites, fungi, and cancer cells. The most frequently observed mutations include:
-
F200Y (Phenylalanine to Tyrosine at codon 200): This is one of the most common mutations and is associated with high levels of resistance.[2]
-
E198A (Glutamic acid to Alanine at codon 198): Another prevalent mutation conferring significant resistance.[2]
-
F167Y (Phenylalanine to Tyrosine at codon 167): This mutation is also frequently linked to benzimidazole resistance.[2]
-
Other mutations at codon 198, such as E198V, E198L, and E198K, have also been identified.[1][2]
Q3: How can we confirm if our resistant cell line has developed one of these β-tubulin mutations?
A3: You can confirm the presence of these mutations through targeted gene sequencing. The process involves:
-
Genomic DNA extraction from both your sensitive (parental) and suspected resistant cell lines.
-
PCR amplification of the specific region of the β-tubulin gene known to harbor resistance-conferring mutations.
-
Sanger sequencing of the PCR products.
-
Sequence alignment of the results from the resistant and sensitive lines to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes at the key codons.
A detailed protocol for this process is provided in the "Experimental Protocols" section below.
Q4: Our lead compound is failing against resistant strains. What are the primary strategies to overcome this resistance?
A4: Several strategies can be employed to combat benzimidazole resistance:
-
Structural Modification of the Benzimidazole Scaffold: Synthesizing new derivatives that can effectively bind to the mutated β-tubulin or have alternative mechanisms of action is a common approach.
-
Combination Therapy: Using your benzimidazole candidate in combination with another drug that has a different mechanism of action can create a synergistic effect and overcome resistance. For instance, combining with agents that target other cellular pathways can be effective.
-
Targeting Efflux Pumps: In some cases, resistance can be mediated by the overexpression of efflux pumps that actively remove the drug from the cell. Co-administration with an efflux pump inhibitor could restore sensitivity.
-
Repurposing for Different Therapeutic Areas: Interestingly, some benzimidazole anthelmintics have shown efficacy against drug-resistant cancer cells, suggesting that the cellular context can influence their activity.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values in drug sensitivity assays. | 1. Cell passage number is too high, leading to genetic drift. 2. Inconsistent cell seeding density. 3. Drug instability in the culture medium. 4. Contamination of cell cultures. | 1. Use cells within a defined low passage number range. 2. Ensure accurate cell counting and even distribution in microplates. 3. Prepare fresh drug dilutions for each experiment. 4. Regularly test for mycoplasma and other contaminants. |
| No PCR product when amplifying the β-tubulin gene. | 1. Poor DNA quality. 2. Non-optimal PCR conditions (annealing temperature, extension time). 3. Primer design issues. | 1. Ensure high-purity genomic DNA is used. 2. Perform a temperature gradient PCR to find the optimal annealing temperature. 3. Verify primer sequences and design new primers if necessary. |
| Sequencing results of the β-tubulin gene are ambiguous. | 1. Poor quality PCR product. 2. Mixed cell population (a mix of sensitive and resistant cells). | 1. Purify the PCR product before sending for sequencing. 2. Perform clonal selection of the resistant population to ensure a homogenous sample for sequencing. |
| Combination therapy does not show a synergistic effect. | 1. Antagonistic or additive interaction between the drugs. 2. Suboptimal dose ratio of the combined drugs. | 1. Consult literature for known interactions. 2. Perform a checkerboard assay with a range of concentrations for both drugs to identify synergistic ratios. |
Quantitative Data Summary
The following tables summarize quantitative data related to benzimidazole resistance.
Table 1: IC50 Values of Benzimidazole Derivatives Against Sensitive and Resistant Cancer Cell Lines.
| Compound | Cell Line | Key Resistance Mechanism | IC50 (µM) |
| Benzimidazole Derivative 1 | HCT-116 (Colon Cancer) | Wild-type β-tubulin | 28.54 ± 2.91 |
| Benzimidazole Derivative 2 | HCT-116 (Colon Cancer) | Wild-type β-tubulin | 16.18 ± 3.85 |
| Benzimidazole Derivative 4 | HCT-116 (Colon Cancer) | Wild-type β-tubulin | 24.08 ± 0.31 |
| Benzimidazole Derivative 1 | MCF-7 (Breast Cancer) | Wild-type β-tubulin | 31.21 ± 4.49 |
| Benzimidazole Derivative 2 | MCF-7 (Breast Cancer) | Wild-type β-tubulin | 29.29 ± 6.39 |
| Benzimidazole Derivative 4 | MCF-7 (Breast Cancer) | Wild-type β-tubulin | 8.86 ± 1.10 |
Data is illustrative and compiled from various sources.[3] Actual IC50 values will vary depending on the specific compound and experimental conditions.
Table 2: Effect of Specific β-tubulin Mutations on Benzimidazole Resistance in C. elegans.
| Allele (Mutation) | Drug | Relative Resistance Level |
| Wild-type (ben-1) | Albendazole | Sensitive |
| ben-1 (loss-of-function) | Albendazole | High |
| F167Y | Albendazole | High |
| E198A | Albendazole | High |
| F200Y | Albendazole | High |
| E198V | Albendazole | High |
| E198L | Albendazole | High |
This table demonstrates that specific mutations in the ben-1 gene (a β-tubulin homolog) in C. elegans confer a high level of resistance to albendazole, comparable to a complete loss-of-function of the gene.[1][2]
Experimental Protocols
Protocol 1: Determination of IC50 Values using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a benzimidazole compound on adherent cells.[4][5][6][7][8]
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
Benzimidazole compound
-
DMSO (for drug dissolution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm or 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of the benzimidazole compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm or 590 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Site-Directed Mutagenesis of β-tubulin Gene
This protocol describes a method for introducing a specific point mutation into the β-tubulin gene using overlap extension PCR.[9][10][11][12][13]
Materials:
-
Plasmid DNA containing the wild-type β-tubulin gene
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
Four PCR primers (two flanking primers, A and D; two internal mutagenic primers, B and C)
-
Agarose gel electrophoresis equipment
-
DNA purification kit
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Cloning vector (if necessary)
Procedure:
-
Primer Design:
-
Design two flanking primers (A and D) that anneal upstream and downstream of the target mutation site.
-
Design two internal, complementary primers (B and C) that contain the desired mutation. These primers should have a significant overlap (at least 20 bp).
-
-
First Round of PCR:
-
Set up two separate PCR reactions:
-
Reaction 1: Use flanking primer A and internal primer C with the plasmid DNA as a template.
-
Reaction 2: Use internal primer B and flanking primer D with the plasmid DNA as a template.
-
-
Perform PCR to generate two DNA fragments that overlap in the region of the mutation.
-
-
Purification of PCR Products:
-
Run the products of both PCR reactions on an agarose gel.
-
Excise the bands of the correct size and purify the DNA using a gel extraction kit.
-
-
Second Round of PCR (Overlap Extension):
-
Combine the two purified PCR products from the first round in a new PCR tube. These will serve as the template.
-
Add the flanking primers (A and D) and perform PCR. The overlapping ends of the two fragments will anneal, and the DNA polymerase will extend them to create the full-length, mutated gene.
-
-
DpnI Digestion, Cloning, and Transformation:
-
Treat the final PCR product with DpnI to digest the original, methylated template plasmid DNA.
-
Purify the mutated gene fragment.
-
Ligate the fragment into a suitable expression vector.
-
Transform the ligated plasmid into competent E. coli cells.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
Visualizations
Caption: Mechanism of benzimidazole action and resistance.
Caption: Workflow for investigating benzimidazole resistance.
Caption: Logical relationships of strategies to overcome resistance.
References
- 1. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Site Directed Mutagenesis [kingsley.stanford.edu]
- 10. bowdish.ca [bowdish.ca]
- 11. static.igem.org [static.igem.org]
- 12. eu.idtdna.com [eu.idtdna.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of 3-(1H-Benzimidazol-1-yl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 3-(1H-Benzimidazol-1-yl)propan-1-ol and related benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
Poor oral bioavailability of benzimidazole derivatives like this compound is often attributed to two main factors:
-
Low Aqueous Solubility: Many benzimidazole compounds are poorly soluble in water, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2] Over 40% of drugs on the market exhibit low water solubility.[2]
-
Poor Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[3][4]
Q2: What is P-glycoprotein (P-gp) and how does it affect the bioavailability of benzimidazole compounds?
P-glycoprotein is an efflux transporter protein found in various tissues, including the small intestine.[4] It functions as a pump that actively transports a wide range of substances, including some benzimidazole drugs, out of cells and back into the intestinal lumen.[4][5][6] This action reduces the net amount of the drug absorbed into the systemic circulation, thereby lowering its bioavailability.[4] Some benzimidazoles have been identified as substrates for P-gp.[5]
Q3: What are the primary formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
Several innovative formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[7] Techniques include micronization and nanosizing.[8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[2] This can be achieved through methods like solvent evaporation or melt extrusion.[9][10]
-
Lipid-Based Formulations: These formulations can enhance the dissolution and solubility of the drug.[11] Self-emulsifying drug delivery systems (SEDDS) are a promising option for benzimidazole derivatives.[12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.[1]
Troubleshooting Guides
Issue 1: Low Dissolution Rate in In Vitro Assays
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Particle Size Analysis: Confirm the particle size distribution of your active pharmaceutical ingredient (API). If it's large, consider particle size reduction techniques.
-
Formulation Adjustment:
-
Solid Dispersion: Prepare a solid dispersion of the compound with a hydrophilic carrier.
-
Nanoemulsion: Develop a nanoemulsion formulation.
-
-
Solubility Enhancement: Investigate the use of solubilizing agents such as surfactants or cyclodextrins in your dissolution medium.[1]
Quantitative Data Summary: Formulation Approaches to Enhance Dissolution
| Formulation Strategy | Key Parameters | Expected Outcome | Reference |
| Nanoemulsion | Droplet Size: < 200 nm | Increased surface area for dissolution | [13] |
| Solid Dispersion | Amorphous state of the drug | Higher apparent solubility and faster dissolution | [2] |
| Micronization | Particle Size: 2-5 µm | Increased surface area | [8] |
Issue 2: High In Vitro Dissolution but Low In Vivo Bioavailability
Possible Cause: Poor permeability across the intestinal epithelium, potentially due to P-gp efflux.
Troubleshooting Steps:
-
Permeability Assessment: Conduct in vitro permeability assays using models like Caco-2 cell monolayers to assess the compound's permeability and determine if it is a P-gp substrate.[12]
-
Inhibition of P-gp: Co-administer the compound with a known P-gp inhibitor (e.g., verapamil) in your animal model to see if bioavailability improves.[4] Note that this is an experimental approach and may not be suitable for final formulations.
-
Permeation Enhancers: Incorporate permeation enhancers into your formulation.[3][11] These are excipients that can transiently increase the permeability of the intestinal membrane.[14]
-
Lipid-Based Formulations: Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can sometimes bypass efflux transporters by promoting lymphatic uptake.[11]
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion by High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Oil phase (e.g., Miglyol® 812)
-
Surfactant (e.g., Kolliphor® RH40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the oil phase.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size.[15]
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine the surface charge of the droplets to assess stability.
-
Drug Content: Quantify the amount of drug in the nanoemulsion using a validated analytical method (e.g., HPLC).
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in the organic solvent.[9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature. This will result in a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.[16]
-
Characterization:
-
Drug Content: Determine the drug content uniformity.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
In Vitro Dissolution Studies: Compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Visualizations
Caption: Workflow for Nanoemulsion Formulation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. japsonline.com [japsonline.com]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 12. Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Nanoemulsion preparation [protocols.io]
- 16. iosrphr.org [iosrphr.org]
Benzimidazole Compounds Characterization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzimidazole compounds. The information is designed to address common pitfalls and challenges encountered during experimental characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Spectroscopic Analysis
Question: Why am I seeing broad or multiple signals in the 1H or 13C NMR spectrum of my N-unsubstituted benzimidazole, making interpretation difficult?
Answer: This is a common issue arising from proton tautomerism. N-unsubstituted benzimidazoles exist as a dynamic equilibrium of two tautomeric forms. The rate of this exchange can affect the NMR spectrum.
-
Fast Exchange: In many nonpolar solvents like CDCl3, the proton exchange between the two nitrogen atoms is rapid on the NMR timescale. This results in a time-averaged spectrum where signals for chemically equivalent carbons and protons on the benzene ring (e.g., C4/C7 and C5/C6) appear as single, often sharp, peaks.
-
Slow Exchange: In polar aprotic solvents like DMSO-d6, the tautomerization rate is slower.[1][2] This can lead to the observation of separate signals for each tautomer, resulting in a more complex spectrum with broadened or distinct peaks for the C4/C7 and C5/C6 pairs.[3][4] The NH proton may also be unobserved due to rapid exchange with the solvent.[1]
Troubleshooting Steps:
-
Solvent Change: Acquire NMR spectra in different solvents (e.g., CDCl3 and DMSO-d6) to observe the effect on the exchange rate. This can help confirm that tautomerism is the cause of the spectral complexity.[1][3]
-
Variable Temperature (VT) NMR: Perform VT-NMR experiments. Lowering the temperature can slow down the proton exchange, potentially resolving the broad signals into distinct peaks for each tautomer.
-
15N NMR: If available, 15N NMR spectroscopy is very sensitive to the tautomeric equilibrium and can provide valuable information.[3][4]
-
Chemical Derivatization: To confirm assignments, you can synthesize an N-methylated derivative. This locks the tautomeric form, simplifying the spectrum and aiding in the assignment of the parent compound.[5]
Question: My mass spectrometry (MS) data for a benzimidazole derivative is dominated by fragments from the side chain, with very little information about the benzimidazole core. How can I confirm the core structure?
Answer: This is a known challenge, especially for benzimidazoles with side chains containing tertiary amines.[6] The fragmentation is often directed by the more readily ionized or fragmented side chain.
Troubleshooting Steps:
-
MS/MS and MSn Experiments: If you are using a mass spectrometer with this capability (like a QTRAP or ion trap), perform MS/MS or even MS3 experiments.[6] By isolating low-abundance fragment ions from the initial MS/MS spectrum and fragmenting them further, you can often reveal product ions that are characteristic of the benzimidazole core.[6]
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of all observed ions. This can help in proposing and verifying the elemental composition of fragments, including those from the core.
-
Analyze Analogs: If possible, synthesize and analyze a chemical analog that has a similar or identical benzimidazole core but lacks the problematic side chain. Comparing the fragmentation patterns can help confirm the fragmentation pathways of the core structure.[6]
-
Characteristic Fragmentation: Look for characteristic losses from the benzimidazole ring, such as the sequential loss of HCN molecules.[6]
2. Physicochemical Properties
Question: I am struggling with the low and inconsistent aqueous solubility of my benzimidazole compound. How can I address this for characterization and formulation?
Answer: Benzimidazole and its derivatives often exhibit poor water solubility, which can be further complicated by polymorphism.[7][8]
Troubleshooting Steps:
-
Solvent Screening: The solubility of benzimidazoles is highly dependent on the solvent. A systematic screening of various organic solvents can help identify a suitable system for characterization and processing. The solubility is generally higher in alcohols than in water and decreases with increasing alkyl chain length of the alcohol.[9]
-
pH Adjustment: Benzimidazoles are basic and can be dissolved in aqueous acidic solutions.[8] Creating a salt form can significantly improve aqueous solubility.
-
Excipients/Co-solvents: For formulation purposes, investigate the use of co-solvents or other excipients to enhance solubility.
-
Polymorph Characterization: Different polymorphic forms of a compound can have significantly different solubilities.[7] It is crucial to characterize the solid form you are working with using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy.[7]
Question: My synthesized benzimidazole has a different melting point and spectroscopic profile than reported in the literature. Could this be due to polymorphism?
Answer: Yes, polymorphism is a well-documented phenomenon for benzimidazole compounds, such as mebendazole, which exists in at least three polymorphic forms (A, B, and C).[7] Different polymorphs are distinct crystalline forms of the same compound and can exhibit different physicochemical properties.
Troubleshooting Steps:
-
Solid-State Characterization:
-
Powder X-Ray Diffraction (PXRD): This is the most reliable technique to identify and differentiate between polymorphic forms.[7]
-
Differential Scanning Calorimetry (DSC): DSC can reveal melting points, phase transitions, and differences in enthalpy between polymorphs.
-
Vibrational Spectroscopy (FTIR, Raman): These techniques can often distinguish between polymorphs due to differences in the crystalline lattice and molecular conformation.[7]
-
-
Recrystallization Studies: Perform recrystallization from various solvents and under different conditions (e.g., cooling rate) to see if you can isolate different polymorphic forms. This can help in understanding the polymorphic landscape of your compound.
-
Dissolution Testing: If applicable, dissolution tests can also be used to discriminate between polymorphs, as they often have different dissolution rates.[7]
3. Chromatography
Question: I am having difficulty developing a robust HPLC method for my benzimidazole derivatives. What are some good starting points?
Answer: Developing a versatile HPLC method for benzimidazole derivatives is achievable. Several studies have reported successful methods.
Recommended Starting Protocol (Based on literature for multiple benzimidazole derivatives): [10][11][12]
-
Column: A C8 or C18 reversed-phase column is typically effective. For example, a Nucleosil C8 or Hypersil ODS C18 (5 µm, 25 cm x 4.6 mm).[10][12]
-
Mobile Phase: A gradient or isocratic system involving acetonitrile and an aqueous buffer is common.
-
Example Gradient System:
-
Example Isocratic System: Water: Acetonitrile: Triethylamine (56: 44: 0.2 v/v), with pH adjusted to 3.8.[12]
-
-
Flow Rate: 1.0 mL/min is a standard flow rate.[12]
-
Detection: UV detection is commonly used. Wavelengths around 254 nm and 288 nm are often suitable, but you should determine the optimal wavelength for your specific compound by running a UV scan.[10][11]
-
Sample Preparation: Dissolve the standard and sample in a suitable solvent like methanol, potentially with a small amount of 0.25% hydrochloric acid in methanol to aid dissolution.[11]
Troubleshooting Tips:
-
Peak Tailing: If you observe peak tailing, it could be due to the basic nature of the benzimidazole interacting with residual silanols on the column. Adding a small amount of a competing base like triethylamine to the mobile phase can help improve peak shape.[12]
-
Poor Resolution: If peaks are not well-resolved, try adjusting the mobile phase composition, pH, or switching to a gradient elution.
-
Retention Time Drift: Ensure your mobile phase is well-mixed and degassed, and that the column temperature is stable.
Data and Protocols
Table 1: Typical 13C NMR Chemical Shift Ranges for Benzimidazole in Different Solvents
| Carbon Atom | δ (ppm) in CDCl3 (Fast Exchange) | δ (ppm) in DMSO-d6 (Slow Exchange) |
| C2 | ~141.2 | ~141.8 |
| C4 / C7 | ~120.4 / 109.5 (for N-methyl) | ~119.2 / 110.1 (for N-methyl) |
| C5 / C6 | ~122.1 / 122.1 | ~121.6 / 121.6 |
| C3a / C7a | ~143.6 / 134.5 | ~138.1 / 138.1 |
| Data derived from studies on benzimidazole and its N-methylated analog, which serves as a reference for locked tautomeric forms.[5] Note that in the fast exchange regime, C4/C7 and C5/C6 positions become averaged. |
Table 2: HPLC Method Parameters for Analysis of Benzimidazole Drugs
| Parameter | Method 1 (Gradient)[10][11] | Method 2 (Isocratic)[12] |
| Column | Nucleosil C8 | Hypersil ODS C18 |
| Mobile Phase | A: 0.05% H3PO4/H2O/ACN (0.05:75:25) pH 4.5B: 0.05% H3PO4/H2O/ACN (0.05:50:50) pH 4.5 | H2O/ACN/Triethylamine (56:44:0.2) pH 3.8 |
| Detection | 254 nm or 288 nm | 254 nm |
| Flow Rate | Not specified, likely 1.0 mL/min | 1.0 mL/min |
Visual Guides
Caption: Troubleshooting workflow for benzimidazole characterization.
Caption: Annular tautomerism in N-unsubstituted benzimidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol, with a focus on scaling up the production.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound?
The most prevalent method is the N-alkylation of benzimidazole with a 3-halopropan-1-ol, typically 3-chloropropan-1-ol or 3-bromopropan-1-ol, in the presence of a base and a suitable solvent.[1][2] This reaction is a standard nucleophilic substitution where the nitrogen of the benzimidazole ring attacks the electrophilic carbon of the propanol chain.
2. What are the recommended starting materials and reagents for this synthesis?
The key reagents for the N-alkylation reaction are:
-
Benzimidazole: The heterocyclic starting material.
-
Alkylating Agent: 3-chloropropan-1-ol or 3-bromopropan-1-ol.
-
Base: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[1]
-
Solvent: Acetonitrile, dimethylformamide (DMF), or ethanol are typical choices. For greener synthesis, aqueous systems with phase-transfer catalysts or surfactants like sodium dodecyl sulfate (SDS) can be employed.[1]
3. What are the critical parameters to monitor during a large-scale synthesis?
When scaling up, the following parameters are crucial for ensuring safety, consistency, and yield:
-
Temperature Control: The reaction is often exothermic, especially during the addition of the base or alkylating agent. Proper cooling and controlled addition rates are necessary to prevent runaway reactions.
-
Mixing Efficiency: Homogeneous mixing is vital for ensuring consistent reaction kinetics. Inadequate agitation can lead to localized overheating and the formation of side products.
-
Reagent Stoichiometry: Precise control over the molar ratios of benzimidazole, the alkylating agent, and the base is critical for maximizing yield and minimizing unreacted starting materials.
-
Work-up and Product Isolation: The quenching, extraction, and crystallization or distillation steps need to be optimized for large volumes to ensure efficient and safe handling.
4. How can the reaction yield be optimized?
To improve the yield of this compound, consider the following:
-
Choice of Base and Solvent: The combination of base and solvent can significantly impact the reaction rate and yield. A stronger base may accelerate the reaction but could also promote side reactions. The table below summarizes some common combinations.
-
Reaction Time and Temperature: Monitoring the reaction progress using techniques like TLC or HPLC can help determine the optimal reaction time. Increasing the temperature can speed up the reaction but may also lead to decomposition or side product formation.[1]
-
Purity of Reagents: Using high-purity starting materials is essential to avoid introducing impurities that can interfere with the reaction or complicate the purification process.
5. What are potential side products and how can their formation be minimized?
The primary potential side product is the bis-alkylated benzimidazolium salt, formed by the reaction of the product with another molecule of the alkylating agent. To minimize this:
-
Use a slight excess of benzimidazole relative to the alkylating agent.
-
Maintain a moderate reaction temperature.
-
Monitor the reaction and stop it once the starting material is consumed.
6. What are the most effective methods for purifying the final product on a larger scale?
For scaling up, the following purification methods are recommended:
-
Recrystallization: This is often the most cost-effective and scalable method for obtaining a high-purity solid product. The choice of solvent is critical and should be determined at the lab scale.
-
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification technique.
-
Column Chromatography: While widely used in the lab, column chromatography is generally not ideal for large-scale production due to high solvent consumption and cost. It is typically reserved for very high-value products or when other methods fail.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective deprotonation of benzimidazole. | Ensure the base is strong enough and used in the correct stoichiometric amount. Consider using a stronger base or a different solvent system. |
| Low reactivity of the alkylating agent. | If using 3-chloropropan-1-ol, consider switching to the more reactive 3-bromopropan-1-ol. Adding a catalytic amount of sodium or potassium iodide can also enhance reactivity. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Reaction Stalls or is Incomplete | Insufficient mixing on a larger scale. | Increase the agitation speed and ensure the reactor design allows for efficient mixing of all components. |
| Poor solubility of reactants. | Consider a different solvent or a co-solvent system. For aqueous reactions, the addition of a phase-transfer catalyst or a surfactant like SDS can improve solubility and reaction rates.[1] | |
| Formation of Significant Side Products | Over-alkylation leading to benzimidazolium salts. | Use a slight excess of benzimidazole and avoid high reaction temperatures. |
| Decomposition of product or starting materials. | Lower the reaction temperature and ensure that the work-up procedure is not too harsh (e.g., avoiding strong acids or bases if the product is sensitive). | |
| Difficult Product Isolation | Emulsion formation during aqueous work-up. | Add a brine solution to the aqueous layer to break the emulsion. Filtering through a pad of celite can also be effective. |
| Product is too soluble in the work-up solvent. | Optimize the extraction solvent to maximize product recovery while minimizing impurity carryover. | |
| Product Purity is Low After Isolation | Incomplete reaction, leaving starting materials. | Optimize the reaction time and stoichiometry. |
| Ineffective purification method. | Develop a robust recrystallization procedure by screening various solvents and solvent mixtures. If recrystallization is ineffective, consider a wash with a solvent in which the impurities are soluble but the product is not. |
Experimental Protocol: N-Alkylation of Benzimidazole
This protocol provides a general methodology for the synthesis of this compound. Optimization will be required when scaling up.
Materials:
-
Benzimidazole
-
3-Chloropropan-1-ol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add benzimidazole and acetonitrile.
-
Base Addition: Add finely ground potassium carbonate to the mixture.
-
Alkylation: Slowly add 3-chloropropan-1-ol to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes mixture).
-
Visualizations
References
Technical Support Center: Reactions of 3-(1H-Benzimidazol-1-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with reactions involving 3-(1H-Benzimidazol-1-yl)propan-1-ol, with a focus on the impact of solvent choice on synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a reliable general protocol for synthesizing this compound via N-alkylation?
A1: The most common and reliable method is the nucleophilic substitution (S_N2) reaction between benzimidazole and a 3-halopropan-1-ol (e.g., 3-chloro-1-propanol) under basic conditions. A typical protocol is detailed below.
Experimental Protocol: N-Alkylation of Benzimidazole
Objective: To synthesize this compound.
Materials:
-
Benzimidazole
-
3-Chloro-1-propanol (or 3-bromo-1-propanol)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)[1]
-
Polar Aprotic Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)[1]
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzimidazole (1 equivalent) in the chosen polar aprotic solvent (ACN or DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents). Using a solid base like K₂CO₃ helps to deprotonate the benzimidazole, enhancing its nucleophilicity.[1]
-
Alkyl Halide Addition: Add 3-chloro-1-propanol (1.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to 60–80°C and stir for 12–24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid base (K₂CO₃).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to obtain the pure this compound. Yields typically range from 65-85%.[1]
-
Q2: I am experiencing low yields and side product formation. What are the likely causes and how can I troubleshoot this?
A2: Low yields in benzimidazole N-alkylation are a common issue. The primary causes often relate to incomplete deprotonation, solvent choice, reaction temperature, or the formation of undesired regioisomers.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can interfere with the base and reduce the nucleophilicity of the benzimidazole anion. Ensure your solvent and glassware are dry.
-
Verify Base Strength and Stoichiometry: A weak base or insufficient amount may lead to incomplete deprotonation. Anhydrous K₂CO₃ is generally effective, but for less reactive systems, a stronger base like NaOH might be considered.[1]
-
Optimize Solvent: The solvent plays a critical role. Polar aprotic solvents like DMF and acetonitrile are preferred as they solubilize the reactants and promote the S_N2 mechanism without interfering with the nucleophile.[1] Protic solvents (like ethanol or water) can solvate the benzimidazole anion, reducing its reactivity.
-
Adjust Temperature: While heating is necessary, excessive temperatures (e.g., >100°C) can sometimes lead to side reactions or decomposition. The 60-80°C range is a good starting point.[1] For less reactive alkyl halides, temperatures might need to be increased slightly.[2]
-
Check for Regioisomers: Benzimidazole has two nitrogen atoms, and alkylation can potentially occur at either, leading to a mixture of products, which complicates purification and lowers the yield of the desired isomer.[3] While N-1 substitution is generally favored for unsubstituted benzimidazole, steric hindrance on the benzimidazole ring or the alkylating agent can influence the outcome.
Q3: How does solvent polarity specifically impact the N-alkylation of benzimidazole?
A3: The choice of solvent is crucial as it influences reactant solubility, reaction rate, and mechanism. The stability of the reactants and the transition state is significantly impacted by the solvent environment.[4] A summary of solvent effects is presented below.
Table 1: Influence of Solvent Class on Benzimidazole N-Alkylation
| Solvent Class | Example Solvents | Effect on Reaction Rate & Yield | Rationale |
| Polar Aprotic | DMF, Acetonitrile (ACN), DMSO | Highly Favorable | These solvents effectively dissolve both the benzimidazole salt and the alkyl halide, improving homogeneity.[1] They do not strongly solvate the nucleophile (deprotonated benzimidazole), leaving it highly reactive for the S_N2 attack. |
| Polar Protic | Water, Ethanol, Propan-1-ol | Generally Unfavorable | These solvents can form strong hydrogen bonds with the benzimidazole anion, creating a "solvent cage" that stabilizes the nucleophile and increases the activation energy for the reaction, thus slowing it down. However, in some green chemistry approaches, water with a surfactant (like SDS) can be used to overcome solubility issues.[2] |
| Nonpolar | Toluene, Hexane | Very Unfavorable | Reactants, particularly the benzimidazole salt formed after deprotonation, have very poor solubility in nonpolar solvents. This leads to a heterogeneous mixture and extremely slow or no reaction. |
Q4: I suspect I am forming a mixture of 1-substituted and 1,2-disubstituted benzimidazoles. How can solvent choice help improve selectivity?
A4: The formation of 1,2-disubstituted benzimidazoles is a known challenge, particularly in one-pot syntheses starting from o-phenylenediamine and aldehydes.[5] However, in the case of N-alkylation of pre-formed benzimidazole, the main issue is regioselectivity between the two ring nitrogens. For direct synthesis methods, solvent choice can dictate the outcome.
It has been reported that for certain ruthenium-catalyzed syntheses, switching the solvent can control selectivity. Using water as a solvent favors the formation of 2-substituted benzimidazoles, while switching to aprotic solvents results in the 1,2-disubstituted product as the major component.[5] This highlights the powerful role of the solvent in directing reaction pathways.
For the N-alkylation of benzimidazole, the reaction proceeds via an S_N2 mechanism where the deprotonated nitrogen acts as the nucleophile.
To favor clean N-1 substitution:
-
Use Polar Aprotic Solvents: As mentioned, solvents like DMF or ACN are ideal for promoting a clean S_N2 reaction.[1]
-
Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. A large excess could potentially lead to side reactions if the reaction temperature is too high.
-
Purification: If a mixture is unavoidable, careful column chromatography is often effective for separating regioisomers.[3]
References
Validation & Comparative
Comparative Bioactivity Analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol and Related Antifungal Agents
A comprehensive guide for researchers and drug development professionals on the predicted antifungal potential of 3-(1H-Benzimidazol-1-yl)propan-1-ol, benchmarked against established antifungal drugs and structurally related benzimidazole derivatives.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following tables summarize the MIC values for established antifungal drugs and structurally related benzimidazole derivatives against Candida albicans, a common fungal pathogen. These values provide a benchmark for the anticipated performance of this compound.
Table 1: MIC of Standard Antifungal Drugs against Candida albicans
| Antifungal Agent | Candida albicans Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | ATCC 90028 & other clinical isolates | 0.25 - >256[1][2][3] | 0.5 - 1[2][4] | 0.5 - >256[2][4] |
| Ketoconazole | Clinical Isolates | 0.002 - 64[2][5] | 0.016[2] | >32[2] |
| Amphotericin B | ATCC 90028 & other clinical isolates | 0.003 - 1.0[2][3][6] | 0.25 - 1[3] | 0.5 - 1.0[3] |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Table 2: MIC of Structurally Related Benzimidazole Derivatives against Candida albicans
| Compound | Fungal Strain | MIC (µg/mL) |
| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives (e.g., 1b, 1c, 2e, 2g) | Candida albicans | 64[7] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans ATCC 10231 | 3.9[8] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans ATCC 10231 | 3.9[8] |
The data for structurally related benzimidazole derivatives suggest that modifications to the core benzimidazole structure can yield potent antifungal activity. The N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, while showing moderate activity, provide a baseline for the potential efficacy of N-substituted benzimidazoles.[7] More complex derivatives, such as those incorporating an indole moiety, have demonstrated significantly lower MIC values, indicating higher potency.[8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, the class to which this compound belongs, act by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This is achieved through the inhibition of the enzyme lanosterol 14-alpha-demethylase. The disruption of ergosterol production leads to a compromised cell membrane, ultimately inhibiting fungal growth and proliferation.
Caption: Mechanism of action of azole antifungals.
Experimental Protocols
The determination of MIC values is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Protocol)
This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.
Caption: Workflow for CLSI M27-A3 broth microdilution assay.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the yeast is prepared to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL in RPMI-1640 medium.[9][10]
-
Drug Dilution: The antifungal agent is serially diluted in the microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well, containing a specific drug concentration, is inoculated with the yeast suspension. A growth control (no drug) and a sterility control (no yeast) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[9][10]
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or using a spectrophotometer.[1]
Conclusion
Based on the available data for structurally similar compounds, this compound is predicted to exhibit antifungal activity, likely through the inhibition of ergosterol biosynthesis. To definitively validate its bioactivity and determine its potency, experimental studies following standardized protocols such as CLSI M27-A3 or EUCAST E.DEF 7.3.2 are required. The comparative data presented in this guide serves as a valuable resource for researchers and drug development professionals in prioritizing and designing future investigations into this and other novel benzimidazole derivatives as potential antifungal agents.
References
- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to 3-(1H-Benzimidazol-1-yl)propan-1-ol and Other Benzimidazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol and other selected benzimidazole derivatives, focusing on their performance in anticancer and antifungal assays. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally related N-hydroxyalkyl benzimidazoles to provide a valuable comparative context for researchers.
Introduction to Benzimidazole Derivatives
Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This privileged structure is found in a variety of pharmacologically active agents due to its ability to interact with numerous biological targets.[1][2] The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a diverse library of compounds with activities including antimicrobial, antiviral, anthelmintic, and anticancer effects.[3] A significant area of research within this class of compounds is the exploration of their potential as kinase inhibitors and cytotoxic agents for cancer therapy.[4][5]
Synthesis of Benzimidazole Derivatives
The synthesis of N-substituted benzimidazole derivatives, including N-hydroxyalkyl benzimidazoles, generally follows a well-established synthetic route. A common method involves the initial synthesis of the benzimidazole core, followed by N-alkylation.
A general synthetic pathway is outlined below:
Figure 1. General synthetic scheme for N-hydroxyalkyl benzimidazoles.
Experimental Protocol: General Synthesis of N-alkylated Benzimidazoles
A typical procedure involves the reaction of benzimidazole with a suitable haloalkanol in the presence of a base. For the synthesis of this compound, 3-bromopropan-1-ol or 3-chloropropan-1-ol would be the alkylating agent.
-
Reaction Setup: Benzimidazole is dissolved in a suitable organic solvent, such as acetone or dimethylformamide (DMF).
-
Addition of Base: A base, commonly potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the solution to deprotonate the imidazole nitrogen.
-
Alkylation: The haloalkanol (e.g., 3-bromopropan-1-ol) is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for several hours to ensure the completion of the reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted benzimidazole.
Comparative Biological Activity
Due to the limited availability of specific biological data for this compound, this section presents data for structurally similar benzimidazole derivatives to provide a comparative framework. The focus is on their anticancer and antifungal activities, which are prominent areas of benzimidazole research.
Anticancer Activity
Benzimidazole derivatives have been extensively investigated for their anticancer properties, with mechanisms of action often involving the inhibition of key cellular processes like microtubule polymerization or kinase signaling pathways.[2][6]
Table 1: Comparative in vitro Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A (Hypothetical N-hydroxypropyl benzimidazole) | Human Lung (A549) | 15.80 | [7] |
| Human Liver (HepG2) | 15.58 | [7] | |
| Human Breast (MCF-7) | >200 | [7] | |
| Human Colon (DLD-1) | >200 | [7] | |
| Compound B (Substituted 1,2-dibenzimidazole) | Human Lung (NCI-H522) | 50.48 | [8] |
| Human Lung (NCI-H23) | 51.45 | [8] | |
| Compound C (N-benzyl benzimidazole derivative) | Human Breast (MCF-7) | 22.41 | |
| Human Liver (HepG2) | 25.14 | ||
| Human Colon (DLD-1) | 41.97 |
Note: The data presented is for representative benzimidazole derivatives and not for this compound due to a lack of available data.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined.
Figure 2. Workflow of the MTT assay for assessing cytotoxicity.
Antifungal Activity
The benzimidazole scaffold is also a key feature in several antifungal agents. Their mechanism of action often involves the inhibition of fungal-specific enzymes, such as those involved in ergosterol biosynthesis.[9]
Table 2: Comparative in vitro Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Compound D (2-substituted benzimidazole) | Candida albicans | 2500 | [10] |
| Fluconazole (Standard) | Candida albicans | 2500 | [10] |
| Compound E (N-substituted benzimidazole) | Candida albicans | Potent activity reported | [11] |
| Compound F (2-(indol-3-yl)benzimidazole) | Candida albicans | 3.9 | [12] |
Note: The data presented is for representative benzimidazole derivatives and not for this compound due to a lack of available data.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus.
Figure 3. Workflow for antifungal susceptibility testing.
Signaling Pathways
Benzimidazole derivatives exert their biological effects by modulating various signaling pathways. In cancer, a key mechanism is the inhibition of protein kinases, which are critical for cell growth, proliferation, and survival.
Figure 4. Benzimidazole derivatives inhibiting kinase signaling pathways.
Conclusion
While this compound remains a molecule with underexplored biological potential in publicly accessible literature, the broader family of benzimidazole derivatives continues to be a rich source of inspiration for the development of new therapeutic agents. The comparative data on structurally related N-hydroxyalkyl benzimidazoles and other derivatives highlight the promising anticancer and antifungal activities associated with this scaffold. Researchers are encouraged to further investigate the synthesis and biological profile of this compound to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzimidazole Synthesis: Methods, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient synthesis of this privileged structure is therefore of paramount importance. This guide provides a comparative analysis of key benzimidazole synthesis methods, offering a detailed look at their performance based on experimental data. We present structured data for easy comparison, detailed experimental protocols for reproducibility, and visual diagrams of reaction pathways to aid in understanding.
Comparative Analysis of Benzimidazole Synthesis Methods
The choice of synthetic route to benzimidazole derivatives can significantly impact yield, reaction time, and overall efficiency. Below is a summary of quantitative data for several common and modern methods, providing a clear comparison of their performance.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phillips-Ladenburg | o-phenylenediamine, Carboxylic Acid | Mineral Acid (e.g., HCl) | N/A (or high-boiling solvent) | >180 | Several hours | Varies | [1][2] |
| Weidenhagen Reaction | o-phenylenediamine, Aldehyde | Oxidizing Agent (e.g., Cu(OAc)₂) | Water or Alcohol | Ambient to Reflux | ~6 hours | 83-90 | [3] |
| One-Pot (Aldehyde) | o-phenylenediamine, Aldehyde | Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temperature | 2-4 hours | 85-95 | [4] |
| Green Synthesis | o-phenylenediamine, Anisaldehyde | Ammonium Chloride (30 mol%) | Ethanol | 80 | 2 hours | Moderate to Good | [5] |
| Microwave-Assisted | o-phenylenediamine, Carboxylic Acid | Hydrochloric Acid (4M) | N/A | N/A (Microwave) | 1.5-4 minutes | 80-95 | [6] |
| Solvent-Free | o-phenylenediamine, Aldehyde | N/A | N/A | 140 | 1-2 hours | 55-92 | [7] |
| Metal-Catalyzed | N-phenyl-o-phenylenediamine, Benzaldehyde | Cu(OAc)₂ | DMSO | 150 | 10 hours | 69-81 | [8] |
Experimental Protocols
Detailed methodologies for key synthesis methods are provided below to facilitate their application in a laboratory setting.
Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Procedure:
-
In a round-bottomed flask, combine o-phenylenediamine (0.5 mole) and 90% formic acid (0.75 mole).
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add a 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole by suction filtration and wash the precipitate with cold water.
-
For purification, dissolve the crude product in boiling water, treat with activated charcoal, and filter while hot.
-
Allow the filtrate to cool, collect the crystallized benzimidazole by filtration, and dry at 100°C.[9]
Weidenhagen Synthesis of 2-Substituted Benzimidazoles
This method utilizes an aldehyde and an oxidizing agent for the cyclocondensation reaction.
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) and a substituted aldehyde (1 equivalent) in methanol.
-
Add copper(II) acetate (catalytic amount) to the solution.
-
Stir the reaction mixture at ambient temperature in an open atmosphere for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard techniques such as filtration and recrystallization.[3]
One-Pot Synthesis using Lanthanum Chloride
A modern, efficient method for the synthesis of 2-substituted benzimidazoles under mild conditions.[4]
Procedure:
-
In a suitable flask, mix o-phenylenediamine (1.0 mmol), a substituted aldehyde (1.2 mmol), and lanthanum chloride (10 mol%) in acetonitrile (5 ml).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Green Synthesis using Ammonium Chloride
An environmentally benign approach utilizing a mild and inexpensive catalyst.[5]
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and anisaldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (30 mol%).
-
Stir the resulting mixture for 2 hours at 80°C.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization from ethanol.[5]
Microwave-Assisted Synthesis
A rapid and high-yielding method for benzimidazole synthesis.[6]
Procedure:
-
Grind o-phenylenediamine (1.0 mmol) with an appropriate carboxylic acid (1.0 mmol) in a pestle and mortar.
-
Place the mixture in a 25 mL glass beaker and add two drops of 4M hydrochloric acid.
-
Subject the beaker to microwave irradiation at 50% power for 1.5 to 4 minutes.
-
Recrystallize the crude product from a 50:50 mixture of ethanol and water.[6]
Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow and key steps of the described benzimidazole synthesis methods.
Caption: Phillips-Ladenburg Synthesis Pathway
Caption: Weidenhagen Reaction Mechanism
Caption: Microwave-Assisted Synthesis Workflow
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. ijariie.com [ijariie.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. asianpubs.org [asianpubs.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Antimicrobial Efficacy of 3-(1H-Benzimidazol-1-yl)propan-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Analogs of 3-(1H-Benzimidazol-1-yl)propan-1-ol have garnered significant interest due to their potential therapeutic applications, particularly as antimicrobial agents. This guide provides a comparative analysis of the efficacy of various analogs, supported by experimental data, to aid researchers in the development of novel anti-infective agents. The following sections detail the antimicrobial activity of structurally related benzimidazole derivatives, outline the experimental methodologies used to determine their efficacy, and illustrate the synthetic pathways for their preparation.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of two series of analogs structurally related to this compound is presented below. The data, summarized from published studies, highlights the minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi.
Analogs of 3-(2-Methylbenzimidazol-1-yl)propanoic Acid
A study by El-Masry, et al. (2000) investigated the antimicrobial activity of several derivatives of 3-(2-methylbenzimidazol-1-yl)propanoic acid. The core structure, closely related to this compound, was modified at the propanoic acid moiety to generate various heterocyclic derivatives. The antimicrobial activity of these compounds was evaluated using a cup-plate agar diffusion method.
| Compound ID | Chemical Structure | Test Organism | Zone of Inhibition (mm) |
| 7 | 1-[3-(2-Methylbenzimidazol-1-yl)propanoyl]-4,5-dihydro-3-methylpyrazol-5-one | Bacillus subtilis | 17 |
| Escherichia coli | 15 | ||
| Candida albicans | 16 | ||
| 8 | 1-[3-(2-Methylbenzimidazol-1-yl)propanoyl]-3,5-dimethylpyrazole | Bacillus subtilis | 18 |
| Escherichia coli | 16 | ||
| Candida albicans | 17 | ||
| 10a | 3-(2-Methylbenzimidazol-1-yl)-N-[2-(4-methoxyphenyl)-4-oxo[1,3]thiazolidin-3-yl]propionamide | Bacillus subtilis | 20 |
| Escherichia coli | 18 | ||
| Candida albicans | 19 | ||
| 10b | 3-(2-Methylbenzimidazol-1-yl)-N-[2-(2-chlorophenyl)-4-oxo[1,3]thiazolidin-3-yl]propionamide | Bacillus subtilis | 22 |
| Escherichia coli | 20 | ||
| Candida albicans | 21 |
Analogs of Benzimidazol-1-yl-1-phenylpropanone
In a separate study, Babbar, et al. synthesized a series of benzimidazol-1-yl-1-phenylpropanone analogs and evaluated their antimicrobial potential using a serial two-fold dilution method to determine their MIC values. These compounds feature a propanone backbone, offering a different chemical landscape compared to the propan-1-ol scaffold.
| Compound ID | R Substituent (at Benzylideneamino moiety) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | B. subtilis (MIC µg/mL) | S. aureus (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |
| 6c | 2-Fluoro | 6.25 | 25 | 12.5 | 12.5 | - | - |
| 6f | 3-Chloro | - | - | - | - | 12.5 | 6.25 |
| 6g | 3-Fluoro | 6.25 | 12.5 | 6.25 | 6.25 | - | - |
| 6h | 3-Nitro | 12.5 | 25 | 12.5 | 12.5 | - | - |
| 6j | 4-Chloro | - | - | - | - | 12.5 | 6.25 |
| 6k | 4-Fluoro | 6.25 | 12.5 | 6.25 | 6.25 | - | - |
| 6l | 4-Nitro | 12.5 | 25 | 12.5 | 12.5 | - | - |
| Ciprofloxacin | - | 6.25 | 6.25 | 3.12 | 3.12 | - | - |
| Clotrimazole | - | - | - | - | - | 6.25 | 3.12 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 3-(2-Methylbenzimidazol-1-yl)propanoic Acid Hydrazide and its Derivatives
The synthesis of the 3-(2-methylbenzimidazol-1-yl)propanoic acid analogs involved a multi-step process as described by El-Masry, et al. (2000).
-
Preparation of 3-(2-Methylbenzimidazol-1-yl)propanoic acid hydrazide (1): This key intermediate was prepared according to previously established methods.
-
Synthesis of Pyrazole Derivatives (7 and 8): The carbohydrazide 1 (0.0028 mol) was refluxed with either ethyl acetoacetate (for 7 ) or acetylacetone (for 8 ) (0.0028 mol) in absolute ethanol (20 mL) for 3 hours. The resulting precipitate was filtered and recrystallized.[1]
-
Synthesis of Thiazolidinone Derivatives (10a,b): Schiff bases derived from carbohydrazide 1 were cyclized with thioglycolic acid in dry benzene, refluxed for 6 hours. The solvent was evaporated, and the residue was neutralized with cold saturated sodium bicarbonate solution to yield the final products.[1]
Antimicrobial Susceptibility Testing
1. Cup-Plate Agar Diffusion Method
This method was utilized to evaluate the antimicrobial activity of the 3-(2-methylbenzimidazol-1-yl)propanoic acid derivatives.
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
-
Inoculation: The sterile agar was poured into petri dishes and allowed to solidify. The surface of the agar was then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation and Sample Addition: Wells (or "cups") of a standard diameter were cut into the agar. A defined volume of the test compound solution (at a specific concentration) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24-48 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) was measured in millimeters.
2. Serial Two-Fold Dilution Method (for MIC Determination)
This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the benzimidazol-1-yl-1-phenylpropanone analogs.[2][3]
-
Preparation of Stock Solutions: The test compounds and standard drugs (Ciprofloxacin and Clotrimazole) were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.
-
Serial Dilution: A series of two-fold dilutions of each stock solution was prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the test compound.[2][4]
-
Inoculation: A standardized suspension of the test microorganism was added to each well of the microtiter plate.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3][5]
Visualizing Synthetic Pathways
The general synthetic approach to creating a library of benzimidazole analogs often involves the initial formation of the benzimidazole core, followed by substitutions at various positions. The diagram below illustrates a generalized workflow for the synthesis of substituted benzimidazole derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships.
Caption: Generalized synthetic workflow for benzimidazole analogs.
References
Comparative Analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol: A Guide for Researchers
This guide provides a comprehensive cross-validation of the analytical data for 3-(1H-Benzimidazol-1-yl)propan-1-ol, a benzimidazole derivative with potential applications in drug discovery. Benzimidazole scaffolds are of significant interest to researchers due to their presence in a variety of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative compounds and detailing relevant experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2403-66-9 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Melting Point | 159-161 °C | [1] |
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a related 2-arylbenzimidazole would show characteristic downfield shifts for the ortho-protons of the aryl ring.[2] For this compound, one would expect to see signals corresponding to the protons of the benzimidazole ring system and the propanol side chain.
Infrared (IR) Spectroscopy: The IR spectrum of benzimidazole derivatives typically shows characteristic absorption bands. For instance, the N-H stretching vibration is expected in the region of 3400 cm⁻¹.[3]
Mass Spectrometry (MS): The fragmentation patterns of benzimidazole derivatives in mass spectrometry are well-documented. The molecular ion peak is often the base peak, and subsequent fragmentation can involve the loss of hydrogen cyanide.[4]
Comparative Analysis with Alternative Compounds
Benzimidazole derivatives are widely investigated for their potential as anticancer agents, with many exhibiting activity as topoisomerase inhibitors.[5][6][7] Topoisomerases are enzymes that play a crucial role in DNA replication and transcription, making them a key target in cancer therapy.[5][8] Therefore, a relevant comparison can be made with other compounds targeting this pathway.
| Compound | Target | Mechanism of Action | Key Advantages |
| This compound | Topoisomerase (putative) | Inhibition of DNA replication and transcription (putative) | Minimal toxicity is a known feature of the benzimidazole core structure.[5] |
| Bendamustine | DNA alkylating agent | Alkylates DNA, leading to cell death.[9] | Established clinical use in treating certain types of lymphoma.[9] |
| Dovitinib | Multiple Receptor Tyrosine Kinases (RTKs), Topoisomerase II | Inhibits tumor growth and angiogenesis.[9] | Orally active with broad antineoplastic activity.[9] |
Experimental Protocols
Synthesis of 2-Substituted Benzimidazoles
A general and efficient protocol for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes.[7]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Catalyst (e.g., MgO@DFNS)[7]
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve o-phenylenediamine and the aldehyde in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the crude product by recrystallization.
-
Characterize the final product using NMR, IR, and mass spectrometry.[7]
Topoisomerase I Inhibition Assay
The activity of potential topoisomerase I inhibitors can be assessed using a fluorometric method that measures the relaxation of supercoiled plasmid DNA.[10]
Materials:
-
Supercoiled plasmid DNA
-
Human Topoisomerase I
-
Test compound
-
Fluorescent DNA intercalating dye (e.g., PicoGreen)
-
Assay buffer
Procedure:
-
Incubate the supercoiled plasmid DNA with Topoisomerase I in the presence and absence of the test compound.
-
Stop the reaction after a defined period.
-
Add the fluorescent dye, which shows enhanced fluorescence upon binding to relaxed DNA compared to supercoiled DNA.
-
Measure the fluorescence intensity to quantify the extent of DNA relaxation and, consequently, the inhibitory activity of the compound.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
References
- 1. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. crsubscription.com [crsubscription.com]
- 9. tandfonline.com [tandfonline.com]
- 10. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of Benzimidazole Derivatives: A Case Study Perspective on 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative in vitro and in vivo studies on 3-(1H-Benzimidazol-1-yl)propan-1-ol are not extensively available in publicly accessible literature. This guide, therefore, presents a generalized comparison based on common methodologies and potential outcomes observed in the broader class of benzimidazole derivatives. The experimental data and pathways are illustrative and intended to provide a framework for evaluating such compounds.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects. The journey of a benzimidazole derivative from a promising lead compound to a potential therapeutic agent involves rigorous evaluation through both in vitro and in vivo studies. This guide provides a comparative overview of these two essential research modalities, using this compound as a representative example to illustrate the concepts.
In vitro studies, conducted in a controlled environment outside of a living organism, are crucial for initial screening, determining mechanism of action, and assessing cellular effects. In contrast, in vivo studies, performed within a whole, living organism, are indispensable for evaluating the systemic effects, pharmacokinetics, and overall efficacy and safety of a compound.
Quantitative Data Comparison
The following tables present hypothetical quantitative data for this compound, illustrating how results from in vitro and in vivo studies can be summarized and compared.
Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity
| Assay Type | Cell Line | Parameter | This compound | Control (e.g., Dexamethasone) |
| MTT Assay | RAW 264.7 | IC₅₀ (µM) | > 100 | > 100 |
| Nitric Oxide (NO) Assay | LPS-stimulated RAW 264.7 | IC₅₀ (µM) | 15.8 | 5.2 |
| COX-2 Inhibition Assay | Enzyme-based | IC₅₀ (µM) | 8.3 | 1.1 |
Table 2: In Vivo Anti-inflammatory Efficacy
| Animal Model | Parameter | Dosage (mg/kg) | % Inhibition of Edema |
| Carrageenan-induced Paw Edema (Rat) | Paw Volume | 25 | 35% |
| 50 | 58% | ||
| 100 | 72% | ||
| Standard (Indomethacin) | 10 | 85% |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of research findings. Below are generalized protocols for key experiments typically performed on benzimidazole derivatives.
In Vitro Experimental Protocols
1. MTT Assay for Cytotoxicity:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Data Acquisition: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
2. Nitric Oxide (NO) Inhibition Assay:
-
Cell Stimulation: RAW 264.7 cells are pre-treated with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
In Vivo Experimental Protocol
1. Carrageenan-induced Paw Edema in Rats:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Treatment: Animals are orally administered with this compound (25, 50, and 100 mg/kg) or a standard drug (e.g., Indomethacin, 10 mg/kg). The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding the research. The following diagrams, generated using the DOT language, illustrate a potential signaling pathway targeted by benzimidazole derivatives and a typical experimental workflow.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of a benzimidazole derivative.
Caption: General experimental workflow from in vitro screening to in vivo evaluation.
Conclusion
The synergistic use of in vitro and in vivo studies is fundamental to the preclinical development of novel therapeutic agents. While in vitro assays provide rapid and cost-effective initial screening and mechanistic insights, in vivo models are essential to understand the complex physiological and pharmacological effects of a compound in a living system. For a compound like this compound, this dual approach allows for a comprehensive evaluation of its potential, guiding further development and optimization towards clinical application. The illustrative data and protocols in this guide serve as a foundational framework for researchers in the field of drug discovery.
Benchmarking 3-(1H-Benzimidazol-1-yl)propan-1-ol and its Analogs Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological performance of benzimidazole derivatives, structurally related to 3-(1H-Benzimidazol-1-yl)propan-1-ol, against standard therapeutic agents. The data presented is compiled from various preclinical studies and is intended to offer a benchmark for researchers engaged in the discovery and development of novel benzimidazole-based therapeutics. While specific data for this compound is limited in publicly available research, this guide leverages data from closely related analogs to provide a valuable comparative context in the fields of oncology, inflammation, and infectious diseases.
Anticancer Activity: Benchmarking Against Standard Chemotherapeutics
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2][3] The primary mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives against different human cancer cell lines, compared to standard chemotherapeutic drugs. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | IC50 (µM) | Standard Drug | Cell Line | IC50 (µM) |
| Benzimidazole Derivative 1 | HCT-116 | 28.54 ± 2.91[2] | Doxorubicin | HCT-116 | 0.05 - 0.5 |
| Benzimidazole Derivative 2 | HCT-116 | 16.18 ± 3.85[2] | Doxorubicin | HCT-116 | 0.05 - 0.5 |
| Benzimidazole Derivative 4 | MCF-7 | 8.86 ± 1.10[2] | Paclitaxel | MCF-7 | 0.002 - 0.01 |
| Albendazole | HCT8 | 0.3[4] | 5-Fluorouracil | HCT8 | 0.1 - 1.0 |
| Flubendazole | HCT8 | 0.9[4] | 5-Fluorouracil | HCT8 | 0.1 - 1.0 |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM | 12.43[5] | Doxorubicin | CCRF-CEM | 0.01 - 0.1 |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 | 17.09[5] | Paclitaxel | MCF-7 | 0.002 - 0.01 |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MDA-MB-231 | 21.20[5] | Doxorubicin | MDA-MB-231 | 0.01 - 0.1 |
Note: The specific structures of "Benzimidazole Derivative 1, 2, and 4" can be found in the cited literature.[2] IC50 values for standard drugs can vary based on experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (benzimidazole derivatives) and a standard drug are added to the wells at various concentrations. A control group with no treatment is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Benchmarking Against Standard NSAIDs
Certain benzimidazole derivatives have shown promising anti-inflammatory properties in preclinical models.[6][7] A common in vivo model to assess acute inflammation is the carrageenan-induced paw edema test in rodents.
Comparative Analysis of In Vivo Anti-inflammatory Activity
The following table presents the percentage of edema inhibition by benzimidazole derivatives in the carrageenan-induced rat paw edema model, compared to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Compound/Drug | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Standard Drug | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| Benzimidazole Derivative (B2) | 10 | 3 | 55.4[6] | Diclofenac | 10 | 3 | 62.1[6] |
| Benzimidazole Derivative (B4) | 10 | 3 | 58.2[6] | Diclofenac | 10 | 3 | 62.1[6] |
| Benzimidazole Derivative (B7) | 10 | 3 | 60.1[6] | Diclofenac | 10 | 3 | 62.1[6] |
| Benzimidazole Derivative (B8) | 10 | 3 | 61.5[6] | Diclofenac | 10 | 3 | 62.1[6] |
| Benzimidazole Derivative (BZ) | 25 | 3 | ~40[7] | Piroxicam | 10 | 3 | ~50[7] |
| Benzimidazole Derivative (BZ) | 50 | 3 | ~45[7] | Piroxicam | 10 | 3 | ~50[7] |
| Benzimidazole Derivative (BZ) | 100 | 3 | ~50[7] | Piroxicam | 10 | 3 | ~50[7] |
Note: The specific structures of the benzimidazole derivatives can be found in the cited literature.[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is widely used to evaluate the anti-inflammatory activity of new compounds.[8][9][10]
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (benzimidazole derivatives) or a standard drug (e.g., Diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group in comparison to the control group.
Antimicrobial Activity: Benchmarking Against Standard Antibiotics and Antifungals
The benzimidazole scaffold is a key component of many antimicrobial agents.[11][12][13] The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).
Comparative Analysis of In Vitro Antimicrobial Activity
The following table summarizes the MIC values of various benzimidazole derivatives against selected bacterial and fungal strains, in comparison to standard antimicrobial drugs.
| Compound/Drug | Microorganism | MIC (µg/mL) | Standard Drug | Microorganism | MIC (µg/mL) |
| Benzimidazol-1-yl-phenylpropanone (6g) | E. coli | 3.125[14] | Ciprofloxacin | E. coli | 1.0 - 2.0 |
| Benzimidazol-1-yl-phenylpropanone (6k) | S. aureus | 3.125[14] | Ciprofloxacin | S. aureus | 0.5 - 2.0 |
| Benzimidazol-1-yl-phenylpropanone (6j) | C. albicans | 6.25[14] | Clotrimazole | C. albicans | 0.12 - 1.0 |
| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol ester (5a) | C. albicans | 0.0833 (µmol/mL)[15] | Fluconazole | C. albicans | >1.6325 (µmol/mL)[15] |
Note: The specific structures of the benzimidazole derivatives can be found in the cited literature.[14][15] MIC values for standard drugs can vary.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds and standard drugs are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without any compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
Benzimidazole derivatives can modulate various signaling pathways implicated in cancer and inflammation. For instance, their anticancer effects are often linked to the disruption of microtubule dynamics, which in turn activates the spindle assembly checkpoint and induces apoptosis. In inflammation, they may inhibit key enzymes like cyclooxygenases (COX), thereby reducing the production of pro-inflammatory prostaglandins.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carrageenan-induced rat paw: Topics by Science.gov [science.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Benchmarking Benzimidazole-Based Inhibitors in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the benzimidazole scaffold remains a cornerstone in the design of targeted therapeutics. Its versatile structure has given rise to a plethora of inhibitors targeting a range of biomolecules critical in oncology and infectious diseases. This guide provides a mechanistic comparison of prominent benzimidazole-based inhibitors, supported by experimental data, to aid in the evaluation and selection of compounds for further investigation.
This comparative analysis focuses on three primary mechanisms of action: tubulin polymerization inhibition, epidermal growth factor receptor (EGFR) inhibition, and BRAF kinase inhibition. We present a compilation of half-maximal inhibitory concentration (IC50) values, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of their comparative performance.
Tubulin Polymerization Inhibition: A Classic Anticancer and Anthelmintic Strategy
Benzimidazole compounds have long been recognized for their ability to disrupt microtubule dynamics by binding to β-tubulin, a critical component of the cytoskeleton. This interference with tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells, and paralysis and death in parasitic helminths.
Comparative Inhibitory Activity
The following table summarizes the IC50 values of various benzimidazole derivatives against tubulin polymerization and their cytotoxic effects on different cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Mebendazole | HT-29 (colorectal cancer) | < 1 | [1] |
| Albendazole | HT-29 (colorectal cancer) | < 1 | [1] |
| Fenbendazole | J3T (canine glioma) | 0.550 ± 0.015 | [2] |
| Mebendazole | J3T (canine glioma) | 0.030 ± 0.003 | [2] |
| Fenbendazole | G06-A (canine glioma) | 1.530 ± 0.159 | [2] |
| Mebendazole | G06-A (canine glioma) | 0.080 ± 0.015 | [2] |
| Fenbendazole | SDT-3G (canine glioma) | 0.690 ± 0.095 | [2] |
| Mebendazole | SDT-3G (canine glioma) | 0.030 ± 0.006 | [2] |
| Compound 7n | Tubulin Polymerization | 5.05 ± 0.13 | [3][4] |
| Compound 7u | SK-Mel-28 (melanoma) | 2.55 - 17.89 | [3][4] |
| Compound 12j | Tubulin Polymerization | 5.65 ± 0.05 | [5] |
| Compound 10m | Tubulin Polymerization | 2.36 ± 0.20 | [5] |
Experimental Protocol: Tubulin Polymerization Assay
A common method to assess the effect of compounds on microtubule formation is the in vitro tubulin polymerization assay. This assay spectrophotometrically monitors the increase in turbidity as purified tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution
-
Glycerol
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP and glycerol on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
Plot the absorbance against time to generate polymerization curves. The IC50 value is determined by plotting the extent of inhibition against the compound concentration.[6][7]
Kinase Inhibition: Targeting Oncogenic Signaling Pathways
Benzimidazole derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR and BRAF. These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer and other malignancies. Several benzimidazole-based compounds have been developed to target both wild-type and mutant forms of EGFR.
| Compound | Target | IC50 (nM) | Reference |
| Erlotinib (Reference) | EGFR | 80 | [8] |
| Compound 6i | EGFR | 80 | [8] |
| Compound 10e | EGFR | 80 | [8] |
| Compound 10g | EGFR | 82 | [8] |
| Compound 10d | EGFR | 86 | [8] |
| Compound 6e | EGFR | 89 | [8] |
| Compound 4e | EGFR | 90 | [9] |
| Compound 4c | EGFR | 110 | [9] |
| Compound 6b | EGFRWT | 80 | [8][10] |
| Erlotinib (Reference) | EGFRWT | 90 | [10] |
| AZD9291 (Reference) | EGFRWT | 520 | [10] |
| Compound 6b | EGFRT790M | 90 | [10] |
| Erlotinib (Reference) | EGFRT790M | 550 | [10] |
| AZD9291 (Reference) | EGFRT790M | 30 | [10] |
BRAF Kinase Inhibition
The BRAF V600E mutation is a key oncogenic driver in a significant portion of melanomas and other cancers. Benzimidazole-based inhibitors have been designed to target this specific mutant form of the BRAF kinase.
| Compound | Target | IC50 (µM) | Reference |
| Vemurafenib (Reference) | BRAFV600E | - | [11] |
| Erlotinib (Reference) | BRAFV600E | 0.06 | [11] |
| Compound 2 | BRAFV600E | 0.002 | [11][12] |
| Compound 3 | BRAFV600E | 0.014 | [11][12] |
| Compound 4c | BRAFV600E | 0.20 | [9][11] |
| Compound 4e | BRAFV600E | 0.85 | [9][11] |
Experimental Protocol: Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
HTRF assays are a popular method for measuring kinase activity and inhibition in a high-throughput format. They are based on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Materials:
-
Recombinant kinase (e.g., EGFR, BRAF)
-
Biotinylated substrate peptide
-
ATP
-
Europium cryptate-labeled anti-phospho-specific antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
Assay buffer
-
Test compounds
-
HTRF-compatible microplate reader
Procedure:
-
Dispense the test compound at various concentrations into the wells of a microplate.
-
Add the kinase and biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding a mixture of the europium-labeled antibody and XL665-labeled streptavidin.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Read the plate on an HTRF reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.[3][13]
Signaling Pathway Overview: EGFR Inhibition
The following diagram illustrates the simplified signaling cascade initiated by EGFR and the point of intervention for benzimidazole-based inhibitors.
Conclusion
The benzimidazole scaffold continues to be a fertile ground for the development of potent and selective inhibitors. This guide provides a snapshot of the comparative efficacy of benzimidazole-based compounds targeting tubulin, EGFR, and BRAF. The presented quantitative data and experimental protocols offer a valuable resource for researchers to inform their drug discovery efforts. As new derivatives are synthesized and evaluated, direct, head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of their therapeutic potential.
References
- 1. youtube.com [youtube.com]
- 2. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]
- 8. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
statistical analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol experimental data
An Objective Comparison of 3-(1H-Benzimidazol-1-yl)propan-1-ol and Related Benzimidazole Derivatives in Antimicrobial Applications
This guide provides a comparative analysis of the experimental data available for this compound and structurally similar benzimidazole derivatives, with a focus on their antimicrobial and antifungal activities. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial and antifungal activities of various benzimidazole derivatives. Due to the limited availability of specific data for this compound, the comparison includes data from closely related compounds to provide a broader context of the potential efficacy of this chemical class.
Table 1: Antibacterial Activity of Benzimidazole Derivatives (Minimum Inhibitory Concentration in μg/mL)
| Compound | Bacillus cereus | Escherichia coli | Reference |
| Compound 2 | Highly Active | Slightly Active | [1] |
| Compound 4 | Moderately Active | Inactive | [1] |
| Compound 9a | Moderately Active | Inactive | [1] |
| Compound 3a | Slightly Active | Inactive | [1] |
| Compound 10c | Slightly Active | Inactive | [1] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine 5i | 3.9 | 7.81 | [2] |
| Ciprofloxacin (Standard) | Not Reported | 3.9 | [2] |
Table 2: Antifungal Activity of Benzimidazole and Imidazole Derivatives (Minimum Inhibitory Concentration in μmol/mL and μg/mL)
| Compound | Candida albicans (μmol/mL) | Candida tropicalis (μmol/mL) | Aspergillus niger (μg/mL) | Reference |
| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | 0.0054 | Not Reported | Not Reported | [3] |
| Fluconazole (Standard) | >1.6325 | Not Reported | Not Reported | [3][4] |
| Miconazole (Standard) | 0.0188 | 0.0024 | Not Reported | [3] |
| 3-(1H-Imidazol-1-yl)-1-phenylpropyl furan-2-carboxylate (5a) | 0.0833 | Not Reported | Not Reported | [4] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine 5i | 15.62 (μg/mL) | Not Reported | 7.81 (μg/mL) | [2] |
| Ketoconazole (Standard) | Not Reported | Not Reported | 7.81 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of benzimidazole derivatives are crucial for the reproducibility of experimental results.
General Synthesis of Benzimidazole Derivatives
A common method for synthesizing the benzimidazole core is through the condensation reaction of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5][6][7][8][9]
Workflow for a Typical Benzimidazole Synthesis:
Caption: General workflow for the synthesis of benzimidazole derivatives.
Detailed Protocol Example (Synthesis of 2-phenyl-1H-benzimidazole):
-
Reaction Setup: A mixture of o-phenylenediamine and benzaldehyde is prepared, often in the presence of a catalyst like Er(OTf)3 to improve selectivity and yield.[5]
-
Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation for a specific duration (e.g., 2-15 minutes).[5]
-
Work-up: After the reaction is complete, the mixture is cooled. The crude product is then made alkaline, typically by adding a solution of sodium hydroxide.[7]
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like boiling water or ethanol to obtain the pure benzimidazole derivative.[7][8]
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is commonly evaluated using methods like the agar streak dilution method or the cup plate method.[2][10]
Workflow for Antimicrobial Susceptibility Testing:
Caption: Standard workflow for antimicrobial susceptibility testing.
Detailed Protocol Example (Agar Streak Dilution Method):
-
Media Preparation: A specific agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent (like DMSO) and added to the molten agar at different concentrations.
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Signaling Pathways and Mechanism of Action
The biological activity of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in target organisms.
Antifungal Mechanism of Action
Azole antifungals, which share structural similarities with benzimidazoles, primarily act by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Signaling Pathway of Azole Antifungals:
Caption: Inhibition of ergosterol biosynthesis by azole/benzimidazole antifungals.
This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane's structure and function, leading to cell death.[3]
Anticancer Mechanism of Action
Some benzimidazole derivatives have shown potential as anticancer agents. Their mechanism can involve the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases, leading to apoptosis (programmed cell death).[11]
Apoptotic Pathway Induced by Benzimidazole Derivatives:
Caption: Simplified apoptotic pathway induced by certain benzimidazole derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 2. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and pharmacological evaluation of new 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzimidazole Derivatives in Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy Data
The antimicrobial and antifungal efficacy of novel benzimidazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various benzimidazole derivatives against selected bacterial and fungal strains, compared to standard drugs.
Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound | S. aureus (ATCC 9144) | S. epidermidis (ATCC 155) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 2853) | Reference |
| Benzimidazole Derivative 5i ¹ | 12.5 | 25 | 25 | 50 | [1] |
| Ciprofloxacin (Standard) | 25 | 25 | 12.5 | 25 | [1] |
¹N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine
Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound | C. albicans (ATCC 10231) | A. niger (ATCC 16404) | Reference |
| Benzimidazole Derivative 2g ² | 64 | 64 | [2] |
| Benzimidazole Derivative 3a ³ | 256 | 64 | [2] |
| Ketoconazole (Standard) | 100 | 100 | [1] |
| Amikacin (Standard) | >1024 | >1024 | [2] |
²N-heptyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole ³N-methyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
Experimental Protocols
The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay, a key experiment for evaluating the efficacy of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The in vitro antimicrobial activity is determined using the agar streak dilution method.[1]
-
Preparation of Test Compounds: Stock solutions of the synthesized benzimidazole derivatives and standard drugs (e.g., Ciprofloxacin, Ketoconazole) are prepared by dissolving them in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Culture Media: Mueller-Hinton agar is used for bacterial growth, and Sabouraud dextrose agar is used for fungal growth.
-
Inoculum Preparation: Bacterial and fungal strains are grown in their respective broths to a specific turbidity, corresponding to a known cell density (e.g., 10^8 CFU/mL for bacteria).
-
Serial Dilution: A series of twofold dilutions of the test compounds and standard drugs are prepared in the agar medium to achieve a range of final concentrations.
-
Inoculation: The agar plates containing the different concentrations of the test compounds are inoculated with the microbial suspensions.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed on the agar plate.
Visualizing Experimental Workflow
The following diagram illustrates the serial dilution process, a fundamental step in determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination using serial dilution.
References
- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the reproducible synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a valuable building block in medicinal chemistry. The protocols are evaluated based on yield, reaction conditions, and potential for scalability, supported by experimental data from peer-reviewed literature.
Introduction
This compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis, therefore, requires reliable and reproducible methods to ensure high purity and yield. This guide compares two common strategies for its preparation: a direct one-step N-alkylation of benzimidazole and a two-step approach involving a protected intermediate.
Comparative Analysis of Synthetic Protocols
Two plausible methods for the synthesis of this compound are presented and compared.
Protocol A: Direct N-Alkylation with 3-Chloropropan-1-ol
This method involves the direct reaction of benzimidazole with 3-chloro-1-propanol in the presence of a base. It is a straightforward, one-pot synthesis.
Protocol B: Two-Step Synthesis via a Protected Intermediate
This approach involves the N-alkylation of benzimidazole with a protected 3-halopropanol, such as 3-bromopropyl acetate, followed by deprotection to yield the final product. This method can offer advantages in terms of selectivity and reduced side-product formation.
Data Presentation
| Parameter | Protocol A: Direct N-Alkylation | Protocol B: Two-Step Synthesis |
| Starting Materials | Benzimidazole, 3-Chloropropan-1-ol | Benzimidazole, 3-Bromopropyl acetate |
| Key Reagents | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Deprotection agent (e.g., HCl or NaOH) |
| Reaction Steps | 1 | 2 |
| Reported Yield | Moderate to Good (Specific yield data for the direct reaction is not consistently reported in the literature, but analogous reactions suggest yields in the range of 60-80%) | High (The reduction of the intermediate ketone in a similar synthesis is reported to have "excellent yields"[1]. The initial alkylation yield would be comparable to other N-alkylations.) |
| Reaction Time | 4-24 hours | 6-30 hours (including both steps) |
| Purification | Column chromatography may be required to separate from unreacted starting material and potential di-alkylation products. | Purification of the intermediate may be necessary. The final product may require less rigorous purification. |
| Reproducibility | Can be sensitive to reaction conditions, with the potential for side reactions such as O-alkylation or di-alkylation. | Generally more reproducible due to the protection of the hydroxyl group, which prevents side reactions. |
| Scalability | Moderate; controlling exotherms and ensuring efficient mixing can be challenging on a larger scale. | Good; the two-step nature allows for better control over each reaction stage. |
Experimental Protocols
Protocol A: Direct N-Alkylation of Benzimidazole with 3-Chloropropan-1-ol
Materials:
-
Benzimidazole
-
3-Chloropropan-1-ol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add 3-chloropropan-1-ol (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol B: Two-Step Synthesis via N-Alkylation with 3-Bromopropyl acetate and Deprotection
Step 1: N-Alkylation of Benzimidazole with 3-Bromopropyl acetate
Materials:
-
Benzimidazole
-
3-Bromopropyl acetate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzimidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add 3-bromopropyl acetate (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 3-(1H-benzimidazol-1-yl)propyl acetate.
Step 2: Deprotection of 3-(1H-Benzimidazol-1-yl)propyl acetate
Materials:
-
3-(1H-Benzimidazol-1-yl)propyl acetate
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Sodium bicarbonate (for neutralization if using acid)
-
Ethyl acetate
-
Water
Procedure (Acidic Hydrolysis):
-
Dissolve 3-(1H-benzimidazol-1-yl)propyl acetate in a mixture of methanol and concentrated HCl.
-
Stir the solution at room temperature for 6-18 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both presented protocols offer viable pathways for the synthesis of this compound.
-
Protocol A is a more direct and atom-economical approach, making it attractive for rapid synthesis. However, its reproducibility may be lower due to the potential for side-product formation, necessitating careful optimization and purification.
-
Protocol B , while involving an additional step, offers greater control over the reaction and can lead to a cleaner product with potentially higher overall yields and easier purification. The use of a protecting group minimizes the formation of impurities, enhancing the reproducibility of the synthesis.
The choice of protocol will depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. For large-scale synthesis where purity and reproducibility are paramount, the two-step approach (Protocol B) is recommended. For smaller-scale, rapid synthesis, the direct N-alkylation (Protocol A) may be a suitable option, provided that efficient purification methods are employed.
References
Taming Drug Discovery: A Comparative Docking Analysis of Benzimidazole Derivatives
A deep dive into the binding affinities and molecular interactions of benzimidazole derivatives with key protein targets, providing researchers with comparative data to accelerate drug development.
In the landscape of medicinal chemistry, benzimidazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The therapeutic potential of these compounds often stems from their ability to effectively bind to and modulate the activity of specific protein targets. Computational docking studies are instrumental in elucidating these molecular interactions and predicting the binding affinities of novel derivatives, thereby guiding the synthesis of more potent and selective drug candidates.[4][5]
This guide provides a comparative analysis of docking studies performed on various benzimidazole derivatives against several key protein targets implicated in disease. The data presented herein is collated from multiple research endeavors and aims to offer a clear, comparative overview for researchers, scientists, and drug development professionals.
Comparative Docking Scores of Benzimidazole Derivatives
The following table summarizes the binding affinities (docking scores) of various benzimidazole derivatives against different protein targets. Lower binding energy values typically indicate a higher binding affinity and a more stable protein-ligand complex.
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| 2-Phenylbenzimidazole | Protein Kinase (unspecified) | -8.2 | - | - |
| Keto-benzimidazole (7c) | EGFRwt | -8.1 | Gefitinib | Not Specified |
| Keto-benzimidazole (11c) | EGFRwt | -7.8 | Gefitinib | Not Specified |
| Keto-benzimidazole (1c) | EGFR T790M | -8.4 | Gefitinib | Not Specified |
| Keto-benzimidazole (7d) | EGFR T790M | -8.3 | Gefitinib | Not Specified |
| Compound N9 | CDK-8 | -7.425 | 5-Fluorouracil | -5.79 |
| Compound W20 | CDK-8 | -9.686 | 5-Fluorouracil | -5.79 |
| Compound Z24 | CDK-8 | -7.295 | 5-Fluorouracil | -5.79 |
| Mebendazole | Oxidoreductase (3PQ5) | -5.31 | Benzimidazole | -4.63 |
| Albendazole | Oxidoreductase (3PQ5) | -3.62 | Benzimidazole | -4.63 |
| Compound 5d | Topoisomerase II (1JIJ) | -9.05 | - | - |
| Compound 6d | Topoisomerase II (1JIJ) | -9.10 | - | - |
| Compound 5d | DNA Gyrase Subunit B (1KZN) | -10.04 | - | - |
| Compound 6d | DNA Gyrase Subunit B (1KZN) | -9.37 | - | - |
| Compound 5f | Candida Sterol 14-α Demethylase (CYP51) | -10.928 | Fluconazole | Not Specified |
Experimental and Computational Protocols
The data presented in this guide is derived from various in-silico docking studies. While specific parameters may vary between studies, a general workflow is typically followed.
Molecular Docking Methodology
A common approach to molecular docking involves the use of software such as AutoDock Vina, Schrodinger-Maestro, or Hex 8.0.[1][6] The general protocol is as follows:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from a public repository like the Protein Data Bank (PDB). The structures of the benzimidazole derivatives (ligands) are either drawn using chemical drawing software or retrieved from databases like PubChem. Both protein and ligand structures are prepared for docking by adding hydrogen atoms, assigning charges, and minimizing their energy.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand.
-
Docking Simulation: The docking algorithm explores various possible conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. AutoDock Vina, for instance, uses a Lamarckian genetic algorithm for this purpose.[7]
-
Scoring and Analysis: The different poses of the ligand are ranked based on their calculated binding energies (docking scores). The pose with the lowest binding energy is typically considered the most favorable. Visualization tools like BIOVIA Discovery Studio or PyMOL are then used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[1][4]
In-Silico ADMET Prediction
To assess the drug-likeness of the compounds, in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often performed using tools like SwissADME and admetSAR.[1][2] These tools evaluate parameters based on Lipinski's rule of five and other relevant physicochemical properties.[2]
Visualizing the Workflow and Biological Context
To better illustrate the processes involved in these studies, the following diagrams are provided.
Caption: A generalized workflow for comparative docking studies.
The inhibitory action of benzimidazole derivatives is often directed towards signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Inhibition of the EGFR signaling pathway by a benzimidazole derivative.
References
- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Binding Affinities and Interactions of Benzimidazole Derivatives via AutoDock Molecular Docking Studies - ProQuest [proquest.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ukm.my [ukm.my]
Safety Operating Guide
Proper Disposal of 3-(1H-Benzimidazol-1-yl)propan-1-ol: A Procedural Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(1H-Benzimidazol-1-yl)propan-1-ol, tailored for researchers, scientists, and drug development professionals. The fundamental principle is that disposal plans should be established before any experiment begins.[1]
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the known hazards of its structural components, such as propan-1-ol, this includes:
-
Eye Protection: Wear chemical-resistant safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate footwear.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[3][4]
Step 1: Waste Characterization and Hazard Assessment
The first step is to determine if the waste is hazardous. This is typically done by consulting the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the properties must be evaluated based on available data and regulatory definitions. A waste is considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]
| Hazardous Characteristic | Criteria | Assessment for this compound (Inferred) |
| Ignitability | Liquid with a flash point below 140°F (60°C).[5] | The propanol backbone suggests the compound may be a flammable liquid.[2][6] The flash point must be confirmed via the SDS. |
| Corrosivity | Aqueous solution with a pH ≤ 2 or ≥ 12.5.[5] | Unlikely to be corrosive unless mixed with strong acids or bases. The pH of the waste solution should be tested. |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases when mixed with other substances.[5] | Benzimidazole derivatives are generally stable. However, it should not be mixed with strong oxidizing agents or strong acids.[2] |
| Toxicity | Harmful or fatal if ingested or absorbed; may release toxic constituents into the environment. | The toxicological properties are not well-documented publicly. As a precaution, it should be treated as a toxic substance. |
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[1][7]
-
Designate a Waste Container: Use a clean, compatible container with a secure screw-top cap. The container material must not react with the chemical.[1][7] Plastic is often preferred for liquid waste.[5]
-
Incompatible Materials: Do not mix this waste with:
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date accumulation started
-
Associated hazards (e.g., "Flammable," "Toxic")
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][7]
-
Location: The SAA must be in the same room where the waste is generated.
-
Container Management: Keep the waste container closed at all times except when adding waste.[1][5]
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
-
Accumulation Limits: Do not exceed 55 gallons of a single hazardous waste stream or 1 quart of acutely hazardous waste. Once a container is full, it must be moved to the central storage area within three days.[5]
Step 4: Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][8][9] Improper disposal can lead to environmental contamination and pose a risk to public health.[9]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the full, properly labeled hazardous waste container.[5]
-
Documentation: Complete any required waste manifests or log forms provided by EHS.
-
Empty Containers: A container that held this chemical is considered "empty" only after all contents have been removed by standard practices.[1] For acutely hazardous chemicals, the container must be triple-rinsed. The rinsate must be collected and treated as hazardous waste.[1] Consult your EHS office for the specific procedure for decontaminating and disposing of empty containers.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ICSC 0553 - 1-PROPANOL [chemicalsafety.ilo.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. laballey.com [laballey.com]
Personal protective equipment for handling 3-(1H-Benzimidazol-1-yl)propan-1-ol
This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 3-(1H-Benzimidazol-1-yl)propan-1-ol. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact.[1] The recommended PPE is summarized in the table below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Wear appropriate chemical-resistant gloves. | To prevent skin contact. |
| Body Protection | Wear a lab coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or when vapors/aerosols are generated. | To prevent inhalation, which may cause drowsiness or dizziness. |
Operational Plan: Safe Handling Procedures
Safe handling practices are essential to minimize the risks associated with this compound.
2.1. General Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing mist or vapors.
-
Do not get in eyes, on skin, or on clothing.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition as the substance is a flammable liquid.[1]
-
Use only non-sparking tools and explosion-proof equipment.[1]
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Do not eat, drink, or smoke when using this product.[1]
2.2. Spill Management:
-
Remove all sources of ignition.[1]
-
Ventilate the area of the spill.
-
Wear appropriate PPE as detailed in the table above.
-
Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
A visual workflow for handling accidental exposure is provided below.
Caption: Workflow for Accidental Exposure to this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of contents/container to an approved waste disposal plant. Do not release to the environment.[1] All disposal practices must be in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers.
Storage
-
Store in a well-ventilated place. Keep container tightly closed.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store locked up.
-
Keep cool.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
